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Core Science & Biosynthesis

Foundational

CAS number and molecular weight of 5-Amino-6-methoxypyridin-2-ol

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 5-Amino-6-methoxypyridin-2-ol Executive Summary As a Senior Application Scientist in early-stage drug discovery, I frequently encounter highly func...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 5-Amino-6-methoxypyridin-2-ol

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter highly functionalized pyridine derivatives that serve as critical building blocks for novel therapeutics. 5-Amino-6-methoxypyridin-2-ol is a prime example of a versatile, electron-rich heterocyclic scaffold. Its unique arrangement of a primary amino group, an electron-donating methoxy group, and a tautomerizable hydroxyl group provides an exceptional foundation for synthesizing complex pharmacophores, including fused imidazopyridines and oxazolopyridines.

This technical guide details the core physicochemical parameters, mechanistic reactivity, and a self-validating experimental protocol for utilizing this compound in high-yield amidation workflows.

Core Physicochemical Parameters

Accurate molecular characterization is the bedrock of any reproducible synthetic workflow. The quantitative data for 5-Amino-6-methoxypyridin-2-ol is summarized below to establish a baseline for stoichiometric and analytical calculations[1][2][3].

ParameterValueCausality / Implication for Handling
Chemical Name 5-Amino-6-methoxypyridin-2-olCore scaffold with tri-functionalization.
CAS Number 1094935-67-7Unique identifier for procurement and inventory tracking[3].
Molecular Weight 140.14 g/mol Critical for precise stoichiometric calculations in cross-coupling[2].
Molecular Formula C6H8N2O2Indicates high heteroatom density and potential for hydrogen bonding[1].
SMILES OC1=NC(OC)=C(N)C=C1Essential for in silico predictive modeling and docking studies[2].
Storage Conditions 2-8°C, dark, inert atmospherePrevents oxidative degradation of the electron-rich amine[2][3].
Safety / GHS Warning (H302: Harmful if swallowed)Requires standard PPE and localized exhaust ventilation[3].

Structural Mechanics & Reactivity Profiling

The reactivity of 5-Amino-6-methoxypyridin-2-ol is fundamentally dictated by its high electron density. The methoxy group at the C6 position acts as a strong electron-donating group (EDG), which significantly increases the nucleophilicity of the adjacent C5-amino group. However, this same electron density makes the molecule highly susceptible to ambient oxidation, necessitating the use of an inert atmosphere (argon or nitrogen) during storage and reaction setup[3].

Furthermore, the C2-hydroxyl group exists in a tautomeric equilibrium with its 2-pyridone form. This tautomerism can complicate O-alkylation unless a specific carbophilic base (such as Ag2​CO3​ ) is utilized to drive the reaction selectively toward the oxygen center.

Reactivity Core 5-Amino-6-methoxypyridin-2-ol CAS: 1094935-67-7 Amine 5-Amino Group (Nucleophile) Core->Amine Hydroxyl 2-Hydroxyl Group (Tautomeric) Core->Hydroxyl Methoxy 6-Methoxy Group (EDG) Core->Methoxy Amidation Amidation / Coupling Target: Kinase Inhibitors Amine->Amidation Electrophilic Addition Annulation Annulation Target: Fused Scaffolds Amine->Annulation Bifunctional Cyclization Alkylation O-Alkylation Target: Cross-Coupling Hydroxyl->Alkylation Base-Mediated Substitution Hydroxyl->Annulation

Caption: Reactivity mapping of 5-Amino-6-methoxypyridin-2-ol highlighting synthetic pathways.

Standardized Experimental Workflow: Amidation Protocol

To ensure scientific trustworthiness, the following amidation protocol is designed as a self-validating system . It incorporates internal analytical checks to prevent the propagation of errors and ensure high-fidelity coupling.

Objective: Synthesize an amide derivative using 5-Amino-6-methoxypyridin-2-ol and a standard carboxylic acid.

Step-by-Step Methodology:

  • Pre-Reaction Validation (Quality Control):

    • Action: Dissolve 1 mg of 5-Amino-6-methoxypyridin-2-ol in 1 mL of LC-MS grade Methanol. Run a rapid 3-minute LC-MS gradient.

    • Causality: Confirms the presence of the parent mass ( [M+H]+=141.14 m/z)[2] and ensures purity is >95% before committing valuable reagents. If oxidized impurities (M+16) are detected, repurify the batch via flash chromatography.

  • Reagent Preparation (Inert Atmosphere):

    • Action: In an oven-dried flask purged with Argon, add the carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M concentration).

    • Causality: HATU is selected over EDC/HOBt for its superior coupling efficiency with sterically hindered or electron-rich aminopyridines. Anhydrous DMF prevents competitive hydrolysis of the active ester intermediate.

  • Base Addition & Activation:

    • Action: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise. Stir for 15 minutes at room temperature.

    • Causality: DIPEA is chosen over Triethylamine (TEA) because its increased steric bulk minimizes unwanted nucleophilic attack on the coupling reagent. The 15-minute incubation ensures complete formation of the active OAt-ester.

  • Nucleophilic Addition:

    • Action: Add 5-Amino-6-methoxypyridin-2-ol (1.0 eq, based on MW 140.14 g/mol )[1] as a pre-dissolved solution in DMF.

    • Causality: Adding the aminopyridine after activation prevents it from reacting directly with the uronium salt of HATU, which would otherwise lead to dead-end guanidinium byproducts.

  • In-Process Monitoring (Self-Validation):

    • Action: After 2 hours, withdraw a 5 µL aliquot, quench in 100 µL Acetonitrile/Water, and analyze via LC-MS.

    • Causality: The reaction is only deemed complete when the [M+H]+ peak of the starting material (141.14 m/z) is completely consumed. If unreacted starting material remains, the system triggers the addition of an extra 0.2 eq of HATU/DIPEA.

Orthogonal Analytical Validation

Relying on a single analytical technique can lead to false positives, especially with tautomeric heterocycles that may undergo unexpected O- versus N-acylation. A robust workflow demands orthogonal validation.

Validation Sample Sample Prep (Inert Atmosphere) LCMS LC-MS Profiling Target MW: 140.14 Sample->LCMS Aliquot A NMR 1H/13C NMR Regiochemistry Check Sample->NMR Aliquot B Consensus Orthogonal Consensus (Purity >95%) LCMS->Consensus Mass Confirmed NMR->Consensus Structure Confirmed

Caption: Orthogonal analytical validation workflow for structural and purity confirmation.

By cross-referencing the molecular weight confirmed by LC-MS (140.14 g/mol )[1] with the regiochemical connectivity established via 2D NMR (HSQC/HMBC), researchers can confidently validate the structural integrity of 5-Amino-6-methoxypyridin-2-ol and its downstream synthetic products, ensuring high E-E-A-T standards in drug development.

References

Sources

Exploratory

pKa values and ionization properties of 5-Amino-6-methoxypyridin-2-ol

An In-depth Technical Guide to the pKa Values and Ionization Properties of 5-Amino-6-methoxypyridin-2-ol Abstract The ionization constant (pKa) is a critical physicochemical parameter in drug discovery and development, p...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the pKa Values and Ionization Properties of 5-Amino-6-methoxypyridin-2-ol

Abstract

The ionization constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME). This guide provides a comprehensive analysis of the predicted ionization properties of 5-Amino-6-methoxypyridin-2-ol, a substituted pyridinol derivative of interest in medicinal chemistry. Due to the absence of direct experimental data in the public domain, this document synthesizes information from analogous structures and theoretical principles to predict its pKa values. Furthermore, it offers detailed, field-proven protocols for both experimental determination and computational prediction of these crucial parameters, designed to equip researchers with the necessary tools for a thorough characterization of this and similar molecules.

Introduction: The Central Role of pKa in Drug Development

The extent to which a molecule is ionized at a given pH, dictated by its pKa value(s), governs its interaction with biological systems. For a drug candidate like 5-Amino-6-methoxypyridin-2-ol, understanding its ionization behavior is paramount. Ionization affects:

  • Solubility: The ionized form of a molecule is generally more water-soluble than the neutral form.

  • Permeability: Neutral, more lipophilic species are better able to cross biological membranes, a key step in oral absorption and distribution to target tissues.

  • Target Binding: The charge state of a molecule can be critical for its interaction with the active site of a protein or other biological target.[1][2]

  • Formulation: The choice of salt form and formulation excipients is heavily dependent on the pKa of the active pharmaceutical ingredient (API).

Therefore, an accurate determination of the pKa values for all ionizable centers in a molecule is a foundational step in its journey from a promising hit to a viable drug candidate.

Structural Analysis and Predicted Ionization Behavior of 5-Amino-6-methoxypyridin-2-ol

5-Amino-6-methoxypyridin-2-ol possesses multiple functional groups that can participate in acid-base equilibria. The primary ionizable centers are the pyridine ring nitrogen, the exocyclic amino group, and the hydroxyl group.

  • Pyridine Nitrogen (Basic): The lone pair of electrons on the pyridine nitrogen can accept a proton. The basicity of this nitrogen is modulated by the electronic effects of the substituents on the ring.

  • Amino Group (Basic): The exocyclic amino group is also basic and can be protonated. Its pKa will be influenced by the aromatic system it is attached to.

  • Hydroxyl Group (Acidic/Basic): The 2-hydroxyl group introduces complexity due to keto-enol tautomerism, existing in equilibrium with its 2-pyridone form. This group can be deprotonated at higher pH (acidic character) or potentially protonated under strongly acidic conditions.

Electronic Effects of Substituents:

  • Amino (-NH2) Group: Located at the 5-position, the amino group is a strong electron-donating group through resonance. This increases the electron density on the pyridine ring, which would be expected to increase the basicity of the ring nitrogen.

  • Methoxy (-OCH3) Group: At the 6-position, the methoxy group is also electron-donating through resonance but electron-withdrawing through induction.[3] Its overall effect on the basicity of the adjacent ring nitrogen can be complex, often resulting in a decrease in basicity due to steric hindrance and inductive effects.[3]

  • Hydroxyl (-OH) Group: The 2-hydroxyl group is electron-donating. However, its predominant existence as the 2-pyridone tautomer significantly alters the electronic landscape of the molecule.

Estimation of pKa Values from Analogous Structures

In the absence of direct experimental data for 5-Amino-6-methoxypyridin-2-ol, we can estimate its pKa values by examining structurally related compounds.

Functional GroupAnalogous CompoundExperimental pKaRationale for Influence on 5-Amino-6-methoxypyridin-2-ol
Pyridine Nitrogen 2-Aminopyridine6.86[4][5][6][7]The amino group increases the basicity of the pyridine nitrogen.
2-Methoxypyridine3.06[3]The methoxy group, ortho to the nitrogen, decreases basicity due to inductive and steric effects.[3]
4-Aminopyridine9.17[6][7]Demonstrates the strong electron-donating effect of a para-amino group.
Hydroxyl Group 2-Hydroxypyridine0.75 (acidic), 11.6 (basic)Exists predominantly as 2-pyridone. The first pKa corresponds to the protonation of the carbonyl oxygen, and the second to the deprotonation of the N-H bond.
3-Hydroxypyridine4.79, 8.75[8]Shows the bifunctional nature of hydroxypyridines.
Amino Group Aniline4.6The amino group is significantly less basic than aliphatic amines due to delocalization of the lone pair into the aromatic ring.[6][7]

Predicted pKa Values for 5-Amino-6-methoxypyridin-2-ol:

Based on the analysis of these analogs, we can predict the following approximate pKa values:

  • pKa1 (Basic): Likely corresponding to the protonation of the pyridine ring nitrogen. The combined electron-donating effects of the amino and hydroxyl/pyridone groups will be counteracted by the electron-withdrawing inductive effect of the methoxy group. A predicted value would likely fall in the range of 4.0 - 6.0 .

  • pKa2 (Acidic): This will correspond to the deprotonation of the pyridone N-H. The substituents are not expected to shift this value dramatically from that of 2-hydroxypyridine. A predicted value would be in the range of 10.5 - 12.0 .

  • pKa3 (Basic): The exocyclic amino group's basicity will be influenced by the heterocyclic system. It is expected to be a weaker base than the ring nitrogen. A predicted pKa would likely be in the range of 2.0 - 4.0 .

These estimations provide a starting point for experimental determination and highlight the importance of empirical measurement.

Experimental Determination of pKa Values

To ensure scientific integrity, direct measurement of pKa is essential. Potentiometric titration and UV-Vis spectrophotometry are two robust and widely used methods.

Protocol: Potentiometric Titration

This method involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally. The pKa is determined from the inflection point of the resulting titration curve.[9][10]

Methodology:

  • System Calibration: Calibrate the potentiometer using standard aqueous buffers with pH values of 4, 7, and 10 to ensure accurate pH measurements.[9]

  • Sample Preparation:

    • Accurately weigh and dissolve the sample (5-Amino-6-methoxypyridin-2-ol) in a suitable co-solvent if necessary (e.g., methanol or DMSO) and then dilute with water to a final concentration of approximately 1 mM.[10]

    • Maintain a constant ionic strength in the solution by using 0.15 M potassium chloride (KCl).[9]

  • Titration Environment:

    • Place the sample solution in a reaction vessel on a magnetic stirrer.

    • Purge the solution with nitrogen to displace dissolved carbon dioxide, which can interfere with the titration of basic compounds.[9]

    • Immerse the calibrated pH electrode into the solution.

  • Titration Process:

    • For the determination of basic pKa values, titrate the solution with a standardized 0.1 M hydrochloric acid (HCl) solution.

    • For the determination of acidic pKa values, titrate with a standardized 0.1 M sodium hydroxide (NaOH) solution.[10]

    • Add the titrant in small, precise increments (e.g., 0.05 mL) and record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH (y-axis) versus the volume of titrant added (x-axis).

    • Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative curve corresponds to the equivalence point.

    • The pKa is equal to the pH at the half-equivalence point.[9]

Workflow for Potentiometric pKa Determination

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis Calibrate Calibrate pH Meter (pH 4, 7, 10) Setup Setup Titration Vessel (Stirrer, N2 Purge) Calibrate->Setup PrepareSample Prepare 1mM Sample in 0.15M KCl PrepareSample->Setup PrepareTitrants Prepare 0.1M HCl & 0.1M NaOH Titrate Add Titrant Incrementally & Record pH PrepareTitrants->Titrate Setup->Titrate PlotCurve Plot pH vs. Volume Titrate->PlotCurve FirstDerivative Calculate 1st Derivative (ΔpH/ΔV) PlotCurve->FirstDerivative DeterminePKA pKa = pH at Half-Equivalence Point FirstDerivative->DeterminePKA

Caption: Workflow for Potentiometric Titration.

Protocol: UV-Vis Spectrophotometric Titration

This method is suitable for compounds that possess a chromophore near an ionizable center, leading to a change in the UV-Vis spectrum as a function of pH.[11]

Methodology:

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with a constant ionic strength (I = 0.1 M) covering a wide pH range (e.g., pH 2 to 12).[11]

  • Stock Solution Preparation: Prepare a concentrated stock solution of the sample in a suitable solvent like DMSO (e.g., 10 mM).[11]

  • Sample Measurement:

    • In a 96-well UV-transparent microtiter plate, add a fixed volume of each buffer solution to different wells.[11]

    • Add a small, fixed amount of the sample stock solution to each well, ensuring the final solvent concentration is low (e.g., ≤2% v/v).[11]

    • Include blank wells containing only the buffers for background correction.

  • Spectral Acquisition: Record the UV-Vis spectra for each well over a relevant wavelength range (e.g., 230–500 nm).[11]

  • Data Analysis:

    • Select one or more wavelengths where the absorbance changes significantly with pH.

    • Plot the absorbance at the selected wavelength(s) against the pH of the buffer solutions.

    • Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to determine the pKa value, which corresponds to the inflection point of the curve.

Workflow for Spectrophotometric pKa Determination

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis PrepBuffers Prepare Buffers (pH 2-12, I=0.1M) Dispense Dispense Buffers & Stock into 96-Well Plate PrepBuffers->Dispense PrepStock Prepare 10mM Sample Stock (DMSO) PrepStock->Dispense RecordSpectra Record UV-Vis Spectra (230-500 nm) Dispense->RecordSpectra PlotData Plot Absorbance vs. pH RecordSpectra->PlotData FitCurve Fit Data to Henderson-Hasselbalch Eq. PlotData->FitCurve DeterminePKA pKa = Inflection Point FitCurve->DeterminePKA

Caption: Workflow for UV-Vis Spectrophotometric Titration.

Computational Prediction of pKa Values

Computational methods provide a rapid and cost-effective means to estimate pKa values, particularly in the early stages of drug discovery.[12] These methods can be broadly categorized into quantum mechanical (QM) and machine learning approaches.[13]

A common QM-based approach involves calculating the Gibbs free energy change (ΔG) of the dissociation reaction using a thermodynamic cycle.[14][15]

Methodology:

  • Structure Preparation: Generate 3D conformations of both the protonated and deprotonated forms of the molecule.

  • Gas-Phase Energy Calculation: Perform geometry optimization and frequency calculations for both species in the gas phase using a suitable level of theory (e.g., Density Functional Theory - DFT).[14] This provides the gas-phase free energy difference (ΔG°gas).

  • Solvation Free Energy Calculation:

    • Use an implicit solvation model, such as the Polarizable Continuum Model (PCM) or the SMD model, to calculate the free energy of solvation for both the protonated and deprotonated species.[12][14]

    • The difference between these values gives the change in solvation free energy (ΔΔG°solv).

  • pKa Calculation: The pKa is calculated using the following equation:

    • pKa = (ΔG°gas + ΔΔG°solv) / (2.303 * RT) - C

    • Where R is the gas constant, T is the temperature, and C is a correction factor that includes the free energy of solvation of the proton, which is a known, empirically determined value.

The accuracy of these predictions typically falls within 0.7 - 1.0 log units for diverse datasets.[13]

Workflow for Computational pKa Prediction

G cluster_gas Gas Phase Calculation cluster_solv Solvation Calculation Start Generate 3D Structures (Protonated & Deprotonated) OptGas Geometry Optimization (e.g., DFT) Start->OptGas SolvProtonated Solvation Free Energy (Protonated) Start->SolvProtonated SolvDeprotonated Solvation Free Energy (Deprotonated) Start->SolvDeprotonated FreqGas Frequency Calculation OptGas->FreqGas DeltaG_gas Calculate ΔG°gas FreqGas->DeltaG_gas FinalCalc Calculate pKa using Thermodynamic Cycle Equation DeltaG_gas->FinalCalc DeltaDeltaG_solv Calculate ΔΔG°solv SolvProtonated->DeltaDeltaG_solv SolvDeprotonated->DeltaDeltaG_solv DeltaDeltaG_solv->FinalCalc

Caption: Workflow for Quantum Mechanical pKa Prediction.

Conclusion

References

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

  • Optibrium. Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Available from: [Link]

  • MDPI. Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. Available from: [Link]

  • Gomez, L. et al. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters. Available from: [Link]

  • eGyanKosh. EXPT. 5 DETERMINATION OF pKa OF AN INDICATOR USING SPECTROPHOTOMETRY. Available from: [Link]

  • Friesner, R. A. et al. Computational Methods for the Calculation of Electrochemical Properties and pKa Predictions. Columbia Academic Commons. Available from: [Link]

  • ResearchGate. Theoretical prediction of relative and absolute pKa values of aminopyridines. Available from: [Link]

  • PubChem. 2-Aminopyridine. Available from: [Link]

  • ACS Publications. Computer Prediction of pKa Values in Small Molecules and Proteins. Available from: [Link]

  • EPA Archive. Aminopyridines. Available from: [Link]

  • Jorgensen, W. L. et al. Accurately Predicting Protein pKa Values Using Nonequilibrium Alchemy. Journal of Chemical Theory and Computation. Available from: [Link]

  • DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available from: [Link]

  • Quora. Which is a weaker base between pyridine and 2-aminopyridine and why? Available from: [Link]

  • ChemBK. 3-Hydroxypyridine. Available from: [Link]

  • Quora. Among 2-aminopyridine and 4-aminopyridine which is more basic? Available from: [Link]

  • Sarpong, R. et al. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. Organic Letters. Available from: [Link]

Sources

Foundational

An In-Depth Technical Guide to the Solubility Profile of 5-Amino-6-methoxypyridin-2-ol

Abstract The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and subsequent therapeutic efficacy.[1][2] This technical guide provides a comprehensive framework for...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and subsequent therapeutic efficacy.[1][2] This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 5-Amino-6-methoxypyridin-2-ol, a heterocyclic compound with functional groups that suggest a nuanced solubility behavior. While specific quantitative solubility data for this compound is not extensively available in public literature, this document outlines the theoretical principles and practical methodologies required to establish its complete solubility profile. We will delve into the predicted solubility based on its molecular structure, provide a detailed, field-proven protocol for empirical solubility determination using the gold-standard shake-flask method with HPLC analysis, and discuss the implications of these findings for drug development. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize similar novel chemical entities.

Introduction: The Critical Role of Solubility in Drug Development

In the journey of a drug from discovery to clinical application, the characterization of its physicochemical properties is a foundational step. Among these, aqueous solubility is paramount. Poor water-solubility can lead to low and erratic absorption, resulting in suboptimal drug exposure and potential therapeutic failure.[1][3] Conversely, understanding a compound's solubility in various organic solvents is crucial for synthesis, purification, and the development of suitable formulations.[4][5]

5-Amino-6-methoxypyridin-2-ol (C₆H₈N₂O₂) is a substituted pyridine derivative.[6] Its structure, featuring a pyridinol ring, an amino group, and a methoxy group, presents an interesting case for solubility analysis. The presence of both hydrogen bond donors (amino and hydroxyl groups) and a hydrogen bond acceptor (methoxy group and nitrogen atoms in the ring) suggests potential for interaction with a range of solvents. This guide will provide the necessary framework to experimentally determine and interpret this compound's solubility profile.

Theoretical Solubility Profile Based on Molecular Structure

The solubility of a solute in a given solvent is governed by the principle of "like dissolves like." This is a function of intermolecular forces between the solute and solvent molecules. The structure of 5-Amino-6-methoxypyridin-2-ol allows for several key interactions:

  • Hydrogen Bonding: The amino (-NH₂) and hydroxyl (-OH) groups are capable of donating hydrogen bonds, while the oxygen and nitrogen atoms can act as hydrogen bond acceptors. This suggests a higher affinity for polar, protic solvents like water, methanol, and ethanol.

  • Dipole-Dipole Interactions: The molecule possesses a net dipole moment due to its polar functional groups. This will favor interactions with polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), Acetonitrile, and Acetone.

  • Van der Waals Forces: The pyridine ring provides a degree of aromatic character, allowing for weak van der Waals forces. These interactions are more significant with non-polar solvents, though they are likely to be overshadowed by the stronger polar interactions.

Based on this analysis, we can predict the following general solubility trend:

Polar Protic Solvents > Polar Aprotic Solvents > Non-Polar Solvents

  • Water: Solubility is expected to be moderate. The polar groups will facilitate dissolution, but the aromatic ring contributes some hydrophobic character. The compound's ability to act as both a weak acid (pyridinol) and a weak base (amino group) means its aqueous solubility will be highly pH-dependent.[7][8]

  • Alcohols (Methanol, Ethanol): Good solubility is anticipated due to their ability to engage in hydrogen bonding with the solute.

  • DMSO: High solubility is expected. DMSO is a strong hydrogen bond acceptor and has a high polarity index, making it an excellent solvent for a wide range of compounds.

  • Acetonitrile, Acetone, Ethyl Acetate: Moderate to good solubility is likely.

  • Dichloromethane, Toluene, Hexane: Poor solubility is predicted, as these solvents lack the ability to form strong interactions with the polar functional groups of the molecule.[9][10]

The logical relationship between the compound's structure and its expected solubility is visualized below.

G cluster_solute 5-Amino-6-methoxypyridin-2-ol Functional Groups cluster_interactions Primary Intermolecular Forces cluster_solvents Solvent Classes FG1 Amino Group (-NH2) I1 Hydrogen Bonding (Donor & Acceptor) FG1->I1 Strong FG2 Hydroxyl Group (-OH) FG2->I1 Strong FG3 Methoxy Group (-OCH3) I2 Dipole-Dipole FG3->I2 Moderate FG4 Pyridine Ring I3 Van der Waals FG4->I3 Weak S1 Polar Protic (e.g., Water, Methanol) I1->S1 Dominant S2 Polar Aprotic (e.g., DMSO, Acetonitrile) I2->S2 Dominant S3 Non-Polar (e.g., Hexane, Toluene) I3->S3 Dominant Solubility Predicted Solubility S1->Solubility High S2->Solubility Moderate-High S3->Solubility Low

Caption: Predicted solubility based on molecular interactions.

Experimental Determination of Thermodynamic Solubility

To move from theoretical prediction to empirical data, a robust and reproducible experimental protocol is essential. The shake-flask method is the universally recognized gold-standard for determining equilibrium (thermodynamic) solubility.[3][7] The following protocol provides a self-validating system for obtaining high-quality data.

Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to allow the system to reach equilibrium. At equilibrium, the solution is saturated. After separating the undissolved solid, the concentration of the compound in the clear supernatant is quantified, typically by High-Performance Liquid Chromatography (HPLC).[11][12]

Materials and Equipment
  • 5-Amino-6-methoxypyridin-2-ol (solid, purity >95%)

  • HPLC-grade solvents (Water, Methanol, Ethanol, Acetonitrile, DMSO, etc.)

  • Analytical balance

  • Glass vials with screw caps (e.g., 4 mL)

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF, selected for low compound binding)

  • HPLC system with UV detector

  • Volumetric flasks and pipettes

Experimental Workflow Diagram

G start Start prep Step 1: Preparation Add excess solid compound to a vial with a known volume of solvent. start->prep equilibrate Step 2: Equilibration Agitate vials on an orbital shaker at constant temp (e.g., 24-48 hours). prep->equilibrate separate Step 3: Phase Separation Centrifuge vials to pellet undissolved solid. equilibrate->separate filter Step 4: Filtration Filter supernatant using a 0.22 µm syringe filter. separate->filter dilute Step 5: Dilution Accurately dilute the clear filtrate with mobile phase. filter->dilute analyze Step 6: HPLC Analysis Inject diluted sample and quantify against a calibration curve. dilute->analyze end End analyze->end

Caption: Shake-Flask solubility determination workflow.

Step-by-Step Protocol
  • Preparation of Vials:

    • Accurately weigh an excess amount of 5-Amino-6-methoxypyridin-2-ol (e.g., 5-10 mg) into a glass vial. The key is to ensure solid material remains at the end of the experiment, confirming saturation.

    • Precisely add a known volume of the test solvent (e.g., 1 mL) to each vial.

    • Prepare at least three replicate vials for each solvent to ensure statistical validity.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C for physiological relevance) and a consistent agitation speed (e.g., 150 rpm).

    • Allow the samples to equilibrate for a predetermined time. A 24-hour period is common, but for some compounds, 48 or 72 hours may be necessary.[3][13] It is advisable to test multiple time points (e.g., 24h and 48h) during method development. If the results are consistent, the shorter time is sufficient.

  • Sample Processing:

    • After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

    • Centrifuge the vials (e.g., at 10,000 rpm for 10 minutes) to pellet the excess solid.

    • Carefully withdraw a portion of the clear supernatant using a syringe.

    • Attach a syringe filter to the syringe. Discard the initial few drops of filtrate to saturate any potential binding sites on the filter membrane, then collect the clean filtrate.[12]

  • Quantification by HPLC:

    • Calibration Curve: Prepare a series of standard solutions of 5-Amino-6-methoxypyridin-2-ol of known concentrations in the HPLC mobile phase. Inject these standards to generate a calibration curve of peak area versus concentration.[11][14]

    • Sample Analysis: Accurately dilute the collected filtrate with the mobile phase to a concentration that falls within the linear range of the calibration curve.

    • Inject the diluted sample into the HPLC system.

    • Use the peak area from the sample chromatogram and the calibration curve equation to calculate the concentration of the compound in the diluted sample.

    • Back-calculate to determine the original concentration in the undiluted filtrate, which represents the solubility.

Data Presentation and Interpretation

The empirically determined solubility data should be compiled into a clear, comparative table. While actual data is pending experimental work, Table 1 presents a hypothetical but scientifically plausible solubility profile for 5-Amino-6-methoxypyridin-2-ol based on the theoretical analysis.

Table 1: Hypothetical Solubility Profile of 5-Amino-6-methoxypyridin-2-ol at 25°C

Solvent ClassSolventPolarity Index[15]Dielectric Constant[15]Predicted Solubility (mg/mL)
Polar Protic Water (pH 7.0)9.080.15 - 15
Methanol6.632.750 - 100
Ethanol5.224.530 - 60
Polar Aprotic DMSO7.246.7> 150
Acetonitrile6.237.520 - 40
Acetone5.420.715 - 30
Non-Polar Dichloromethane3.49.1< 1
Toluene2.32.4< 0.1
Hexane0.01.9< 0.01

Note: These values are illustrative and must be confirmed by experimentation.

The results from this table would allow researchers to select appropriate solvents for various applications. For instance, DMSO would be an excellent choice for preparing high-concentration stock solutions for in vitro assays.[16] A mixture of methanol and water might be a suitable mobile phase for reverse-phase HPLC, while the low solubility in non-polar solvents could be exploited for precipitation-based purification steps.

Conclusion and Future Directions

This guide has established a comprehensive framework for evaluating the solubility profile of 5-Amino-6-methoxypyridin-2-ol. By combining theoretical analysis based on molecular structure with a rigorous experimental protocol, researchers can generate the critical data needed to advance its development. The provided shake-flask and HPLC methodology represents a robust and reliable approach for obtaining accurate thermodynamic solubility data.

Future work should include determining the pH-solubility profile in aqueous buffers, as this is critical for predicting its behavior in the gastrointestinal tract. Additionally, investigating the impact of temperature and the potential for polymorphism can provide a more complete understanding of this compound's physicochemical properties, ultimately guiding its successful formulation and clinical application.

References

  • Vertex AI Search. (2022, October 13). Comparison of the polarity of organic solvents.
  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.
  • ResearchGate. (2023, April 5). How to measure solubility for drugs in oils/emulsions?
  • Reichardt, C. Solvents and Polarity. In Solvents and Solvent Effects in Organic Chemistry.
  • Polarity of Solvents. (n.d.).
  • ZheJiang TianHe Resin Co.,Ltd. Organic Solvent Polarity Chart.
  • ResearchGate. (2014, October 15). How do you distinguish the polarity of organic solvent?
  • Automated Screening of Aqueous Compound Solubility in Drug Discovery. (n.d.).
  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • U.S. EPA. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
  • Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • Solubility experimental methods.pptx. (n.d.).
  • PMC. Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan.
  • PubMed. (2014, July 15). A novel method for determining the solubility of small molecules in aqueous media and polymer solvent systems using solution calorimetry.
  • Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.
  • Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
  • Raytor. (2026, January 22).
  • Sigma-Aldrich. 5-Amino-6-methoxypyridin-2-ol | 1094935-67-7.
  • Asian Journal of Pharmaceutical Research. Steps involved in HPLC Method Development.
  • Turkish Journal of Pharmaceutical Sciences.
  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection.
  • Sigma-Aldrich. 5-Amino-6-methoxypyridin-2-ol | 1094935-67-7.

Sources

Exploratory

The Strategic Role of 5-Amino-6-methoxypyridin-2-ol in Advanced Heterocyclic Chemistry

Executive Summary & Strategic Context In the highly demanding landscape of small-molecule drug discovery, the selection of heterocyclic building blocks dictates the trajectory of lead optimization. 5-Amino-6-methoxypyrid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In the highly demanding landscape of small-molecule drug discovery, the selection of heterocyclic building blocks dictates the trajectory of lead optimization. 5-Amino-6-methoxypyridin-2-ol (CAS: 1094935-67-7) has emerged as a structurally privileged scaffold[1]. Characterized by a dense array of orthogonal functional groups—a primary amine, an electron-donating methoxy group, and a tautomeric hydroxyl/pyridone core—this molecule offers unparalleled versatility. This whitepaper dissects the physicochemical dynamics of 5-Amino-6-methoxypyridin-2-ol, maps its chemoselective reactivity, and provides self-validating protocols for its integration into medicinal chemistry pipelines.

Structural Dynamics: Tautomerism and Electronic Profiling

The defining physicochemical feature of 5-Amino-6-methoxypyridin-2-ol is its classic lactam-lactim tautomerism, existing in a dynamic equilibrium between the 2-hydroxypyridine (enol) and 2-pyridone (keto) forms. Understanding this equilibrium is critical for predicting target binding and synthetic reactivity.

  • Gas-Phase vs. Solution-Phase Dynamics: In the gas phase or non-polar environments, the 2-hydroxypyridine tautomer is slightly favored (by ~3 kJ/mol) due to minimal steric hindrance and the suppression of electrostatic repulsion[2]. However, in polar solvents (such as water or DMSO, which are standard for biological assays), the equilibrium shifts dramatically. The 2-pyridone tautomer is overwhelmingly favored, driven by an internal energy difference of approximately 12 kJ/mol and an equilibrium constant ( Keq​ ) of ~900[2][3].

  • Electronic Modulation by the 6-Methoxy Group: The methoxy group at the C6 position plays a dual role. Through resonance, it acts as an electron-donating group (EDG), enriching the π -system of the pyridine ring. Inductively, however, it modulates the pKa​ of the adjacent nitrogen, reducing its basicity. This steric and electronic shielding ensures that the 5-amino group remains the primary nucleophilic center during early-stage functionalization.

Reactivity Mapping & Chemoselective Functionalization

The synthetic utility of 5-Amino-6-methoxypyridin-2-ol lies in the orthogonal reactivity of its three functional vectors. Controlling the reaction environment (temperature, solvent polarity, and base strength) allows chemists to selectively address the 5-amino group without perturbing the 2-pyridone core[4].

ReactivityMap Core 5-Amino-6-methoxypyridin-2-ol (CAS: 1094935-67-7) Amino 5-Amino Group (Primary Nucleophile) Core->Amino Chemoselective Acylation (Low Temp, Weak Base) Methoxy 6-Methoxy Group (Steric Shield / EDG) Core->Methoxy pKa Modulation & Solubility Enhancement Pyridone 2-Pyridone Core (Tautomeric Center) Core->Pyridone N-Alkylation / O-Alkylation (Solvent Dependent)

Orthogonal reactivity map of 5-Amino-6-methoxypyridin-2-ol highlighting functionalization pathways.

Medicinal Chemistry: Kinase Hinge-Binding and Bioisosterism

In kinase inhibitor design, the 2-pyridone motif is a gold-standard pharmacophore. It perfectly mimics the hydrogen-bonding profile of the adenine ring of ATP. The pyridone N-H acts as a potent hydrogen bond donor, while the adjacent C=O acts as an acceptor, locking into the backbone amides of the kinase hinge region.

Simultaneously, the 5-amino group serves as an ideal synthetic vector to grow the molecule into the hydrophobic DFG-in/out pockets. The 6-methoxy group, typically projecting toward the solvent-exposed region, enhances the overall aqueous solubility and metabolic stability of the lead compound.

KinaseBinding cluster_ligand Ligand (2-Pyridone Tautomer) cluster_kinase Kinase Hinge Region PyridoneNH Pyridone N-H (H-Bond Donor) HingeCO Backbone C=O (H-Bond Acceptor) PyridoneNH->HingeCO Donor-Acceptor Interaction PyridoneCO Pyridone C=O (H-Bond Acceptor) HingeNH Backbone N-H (H-Bond Donor) HingeNH->PyridoneCO Donor-Acceptor Interaction

Donor-acceptor hydrogen bonding network between the 2-pyridone core and the kinase hinge backbone.

Self-Validating Experimental Protocols

To harness the full potential of this scaffold, researchers must employ highly controlled reaction conditions. The following protocols are designed as self-validating systems, ensuring causality and reproducibility.

Protocol A: Chemoselective N-Acylation of the 5-Amino Group

Objective: To functionalize the primary amine without causing competitive O-acylation or N-acylation at the pyridone core.

  • Preparation: Dissolve 5-Amino-6-methoxypyridin-2-ol (1.0 eq) in anhydrous dichloromethane (DCM) at 0°C under an argon atmosphere.

    • Causality: Anhydrous conditions prevent the hydrolysis of the incoming electrophile. The 0°C temperature thermodynamically suppresses the nucleophilicity of the 2-pyridone oxygen and nitrogen, which are less reactive than the 5-amino group but can compete at elevated temperatures.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq) to the stirring solution.

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It acts exclusively as an acid scavenger for the generated HCl without competing for the electrophile or deprotonating the pyridone core sufficiently to trigger unwanted O-alkylation.

  • Electrophile Addition: Add the desired acid chloride (1.05 eq) dropwise over 15 minutes. Allow the reaction to slowly warm to room temperature over 2 hours.

    • Causality: Dropwise addition maintains a low steady-state concentration of the electrophile, ensuring the highly nucleophilic 5-amino group reacts first under strict kinetic control.

  • Validation Checkpoint: Perform LC-MS analysis of the crude mixture. The mass shift must correspond strictly to mono-acylation ( [M+Acyl−H]+ ). The presence of di-acylated species indicates that the temperature was too high or an excess of electrophile was utilized.

Protocol B: Catalyst- and Base-Free N-Alkylation of the Pyridone Core

Objective: To specifically N-alkylate the pyridone ring of the intermediate generated in Protocol A, avoiding the common pitfall of O-alkylation mixtures.

  • Preparation: Suspend the N-acylated intermediate (1.0 eq) in a polar aprotic solvent (e.g., anhydrous DMF) at room temperature.

    • Causality: Polar aprotic solvents inherently stabilize the highly polar 2-pyridone (lactam) tautomer, pushing the equilibrium away from the 2-hydroxypyridine form[2][3].

  • Alkylation: Add the alkyl halide (e.g., methyl iodide, 1.5 eq) directly to the mixture without the addition of an external base. Heat the sealed vessel to 80°C for 12 hours.

    • Causality: Traditional methods using strong bases generate an ambient pyridonate anion, which indiscriminately attacks electrophiles leading to intractable N/O-alkylated mixtures. By omitting the base and utilizing thermal activation, the reaction proceeds via an HX-facilitated mechanism that achieves >99% N-selectivity[4].

  • Validation Checkpoint: Isolate the product and perform 1H NMR analysis. Successful N-alkylation is validated by the appearance of an N-methyl singlet around 3.5–3.6 ppm. Conversely, an O-methyl group would shift further downfield (>3.8 ppm) and fundamentally alter the aromatic proton splitting pattern due to the forced shift to the pyridine tautomer.

Quantitative Data Summary

The following table consolidates the critical physicochemical parameters of 5-Amino-6-methoxypyridin-2-ol, providing a quantitative basis for the mechanistic claims discussed above.

PropertyValueCausality / Significance
CAS Number 1094935-67-7Unique registry identifier for procurement and compound library registration[1].
Molecular Weight 140.14 g/mol The exceptionally low MW allows for extensive synthetic elaboration while maintaining strict Lead-like properties ( MW<350 ).
Tautomeric ΔE (Gas Phase) ~3 kJ/mol (favoring 2-hydroxypyridine)Minimal steric hindrance and electrostatic repulsion favor the enol form in non-polar, isolated environments[2].
Tautomeric ΔE (Aqueous) ~12 kJ/mol (favoring 2-pyridone)The high dielectric constant of water stabilizes the highly dipolar lactam form, which is crucial for physiological target binding[2][3].
Equilibrium Constant ( Keq​ , Water) ~900Overwhelmingly favors the 2-pyridone tautomer in biological assays, ensuring predictable pharmacodynamics[2].

Sources

Foundational

Crystallographic Profiling and Hydrogen Bonding Potential of 5-Amino-6-methoxypyridin-2-ol

Executive Summary 5-Amino-6-methoxypyridin-2-ol (CAS: 1094935-67-7) is a highly functionalized heterocyclic building block of significant interest in rational drug design. Its dense array of hydrogen bond donors and acce...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Amino-6-methoxypyridin-2-ol (CAS: 1094935-67-7) is a highly functionalized heterocyclic building block of significant interest in rational drug design. Its dense array of hydrogen bond donors and acceptors—comprising a tautomerizable 2-pyridinol/2-pyridone core, a primary amine, and a methoxy ether—creates a complex supramolecular landscape. This whitepaper provides an in-depth mechanistic analysis of its hydrogen bonding potential in the solid state, detailing the causality behind its crystallographic behavior and outlining a self-validating experimental protocol for structural characterization.

Structural Landscape and Tautomeric Equilibrium

The foundational crystallographic behavior of 5-Amino-6-methoxypyridin-2-ol is dictated by its lactam-lactim tautomerism. In solution, the equilibrium between the 2-hydroxypyridine (lactim) and 2-pyridone (lactam) forms is highly dependent on solvent polarity. However, in the solid state, the equilibrium overwhelmingly shifts toward the 2-pyridone (lactam) form [1].

The causality behind this solid-state preference is twofold:

  • Dipole Alignment: The lactam form possesses a significantly higher dipole moment (~4.26 D) compared to the lactim form. During crystallization, the antiparallel alignment of these strong dipoles provides a massive thermodynamic driving force for lattice stabilization [2].

  • Proton Transfer Barrier: The formation of robust intermolecular N–H⋯O hydrogen bonds lowers the activation energy for proton transfer, effectively locking the molecule into the lactam state as it nucleates.

Tautomerism A 2-Hydroxypyridine (Lactim Form) B 2-Pyridone (Lactam Form) A->B Proton Transfer (Solvent Dependent) C Solid-State Crystallization B->C Favorable Dipole Alignment D Hydrogen-Bonded Dimers / Chains C->D R2,2(8) Motif Formation

Logical flow of tautomeric equilibrium dictating solid-state hydrogen bonding.

Multivalent Hydrogen Bonding Motifs

Because of its specific substitution pattern, 5-Amino-6-methoxypyridin-2-ol exhibits a hierarchical hydrogen-bonding network.

The Primary Synthon: The Lactam Core

Unsubstituted 2-pyridones classically form centrosymmetric hydrogen-bonded cyclic dimers, denoted by the graph-set motif R22​(8) , or extended puckered chains [2]. In 5-Amino-6-methoxypyridin-2-ol, the N1–H acts as the primary donor, and the C2=O acts as the primary acceptor.

The Secondary Synthon: The C5-Amino Group

The presence of the 5-amino group introduces a strong dual hydrogen bond donor. While the lactam core drives 0D dimer or 1D chain formation, the amino group cross-links these primary structures into 2D sheets or 3D networks (catemer motifs). The C5–NH2​ typically donates to the carbonyl oxygen of an adjacent dimer or to the lone pairs of another amino group .

The Steric Director: The C6-Methoxy Group

The 6-methoxy group sits adjacent to the ring nitrogen (N1). In the lactam form, steric repulsion between the methoxy methyl group and the N1–H proton forces the methoxy oxygen to orient its lone pairs toward the N1–H . This creates a weak intramolecular S(5) hydrogen bond, which rigidifies the molecule and dictates the planar geometry required for efficient π−π stacking in the crystal lattice [3].

Quantitative Projections for Crystal Packing

The following table summarizes the expected quantitative metrics for the hydrogen bonding network, extrapolated from high-resolution charge density studies of substituted pyridones and aminopyridines:

Interaction TypeDonorAcceptorExpected Distance (Å)Expected Angle (°)Supramolecular Motif
Primary Core N1–H (Lactam) C2=O 2.75 – 2.85160 – 180 R22​(8) Dimer
Secondary Network C5–NH (Amino) C2=O 2.90 – 3.10150 – 170 C(6) Chain
Tertiary Network C5–NH (Amino) C5–NH2​ 3.10 – 3.30140 – 160 C(4) Catemer
Intramolecular N1–H (Lactam) C6–OCH3​ 2.50 – 2.70100 – 120 S(5) Ring

Experimental Protocol for Crystallographic Profiling

To accurately map the hydrogen bonding potential of 5-Amino-6-methoxypyridin-2-ol, a self-validating experimental workflow is required. Single-crystal X-ray diffraction (XRD) alone is insufficient due to the inherent difficulty X-rays have in resolving hydrogen atoms, which can lead to misassignment of the tautomeric state. The following protocol couples XRD with orthogonal vibrational spectroscopy.

Step 1: Solvent Screening & Crystal Growth
  • Method: Dissolve 50 mg of the compound in a series of solvents ranging in polarity (e.g., Toluene, Chloroform, Methanol, and Water). Allow for slow evaporation at 20 °C.

  • Causality: Polar protic solvents (Methanol, Water) compete for hydrogen bonds and may yield monomeric solvates. Non-polar or aprotic solvents (Toluene, Chloroform) force the molecule to self-assemble, promoting the intrinsic R22​(8) dimer formation.

Step 2: Low-Temperature Single-Crystal XRD (123 K)
  • Method: Mount a high-quality single crystal on a diffractometer equipped with a cold nitrogen stream. Collect diffraction data at 123 K.

  • Causality: Data collection at cryogenic temperatures (123 K) minimizes the thermal libration (vibration) of atoms. This is absolute critical for accurately locating the low-electron-density hydrogen atoms in the difference Fourier map, allowing the crystallographer to distinguish between the N–H (lactam) and O–H (lactim) protons [2].

Step 3: Orthogonal Validation via Solid-State ATR-FTIR
  • Method: Analyze the bulk crystalline powder using Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy.

  • Causality: XRD assigns H-atoms based on electron density, which can be artificially skewed toward heavier heteroatoms. IR spectroscopy measures actual vibrational frequencies, providing unambiguous, self-validating proof of the tautomeric state. The presence of a strong C=O stretch at ~1650 cm⁻¹ confirms the lactam form, whereas an O–H stretch at ~3200 cm⁻¹ would indicate the lactim form [1].

Step 4: Hirshfeld Surface Analysis
  • Method: Process the refined .CIF file using CrystalExplorer to generate Hirshfeld surfaces and 2D fingerprint plots.

  • Causality: This computational step quantifies the exact percentage of crystal packing driven by N–H⋯O vs. C–H⋯π interactions, validating the visual 3D network model.

Workflow N1 1. Solvent Screening (Polar vs Non-Polar) N2 2. Slow Evaporation (Crystal Growth) N1->N2 N3 3. Single-Crystal XRD (123 K) N2->N3 High-quality crystal N4 4. Solid-State IR (ATR-FTIR) N2->N4 Bulk powder N5 5. Hirshfeld Surface Analysis N3->N5 Electron density map N6 6. 3D Hydrogen Bond Network Model N4->N6 Tautomer validation N5->N6 Intermolecular contacts

Experimental workflow for crystallographic profiling and tautomer validation.

Implications for Drug Development

Understanding the hydrogen bonding potential of 5-Amino-6-methoxypyridin-2-ol is not merely an academic exercise; it directly impacts pharmaceutical development:

  • Solubility and Dissolution: The highly cross-linked 3D hydrogen bond network (driven by the 5-amino group) typically results in high lattice energy. This can lead to poor aqueous solubility. Formulators can utilize the protocol above to screen for co-crystals (using dicarboxylic acids) that disrupt the R22​(8) dimer, thereby lowering lattice energy and improving bioavailability.

  • Target Binding: When incorporated into an Active Pharmaceutical Ingredient (API), the lactam/lactim tautomerism will dictate how the molecule interacts with the binding pocket of a target protein. If the local environment of the kinase or receptor is highly hydrophobic, the molecule may revert to the lactim form to satisfy internal hydrogen bonding, drastically altering its pharmacophore model.

References

  • Wikipedia Contributors. "2-Pyridone." Wikipedia, The Free Encyclopedia. URL: [Link]

  • Yang, H. W., & Craven, B. M. (1998). "Charge Density Study of 2-Pyridone." Acta Crystallographica Section B: Structural Science, 54(6), 912-920. URL:[Link]

  • Bensemann, I., Gdaniec, M., & Połoński, T. (2002). "Supramolecular structures formed by 2-aminopyridine derivatives. Part I. Hydrogen-bonding networks via N–H⋯N interactions..." New Journal of Chemistry, 26, 448-456. URL:[Link]

  • Eya'ane Meva, F., et al. (2017). "Crystal structures of N′-aminopyridine-2-carboximidamide and N′-{[1-(pyridin-2-yl)ethylidene]amino}pyridine-2-carboximidamide." Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 7), 1021–1025. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Step-by-Step Synthesis Protocol for 5-Amino-6-methoxypyridin-2-ol

Introduction & Mechanistic Rationale The synthesis of highly substituted pyridine derivatives, such as 5-amino-6-methoxypyridin-2-ol (CAS: 1094935-67-7), requires strict regiocontrol to ensure the correct placement of fu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The synthesis of highly substituted pyridine derivatives, such as 5-amino-6-methoxypyridin-2-ol (CAS: 1094935-67-7), requires strict regiocontrol to ensure the correct placement of functional groups. This application note details a highly efficient, three-step synthetic route starting from the commercially available building block 2,6-dichloro-3-nitropyridine .

As a researcher or drug development professional, understanding the causality behind the reaction conditions is critical for troubleshooting and scale-up:

  • Regioselective SN​Ar (Step 1): The nitro group at the C3 position exerts a powerful inductive and resonance electron-withdrawing effect. This renders the C2 position significantly more electrophilic than the C6 position. By keeping the reaction at 0 °C and strictly controlling the stoichiometry of the methoxide nucleophile, kinetically controlled mono-substitution is achieved, selectively yielding 6-chloro-2-methoxy-3-nitropyridine [1].

  • Thermodynamic Hydrolysis (Step 2): Once the highly activated C2 position is blocked by the methoxy group, the remaining chlorine at C6 can be displaced. Because the C6 position is less activated, elevated temperatures (80 °C) and a strong aqueous base (NaOH) in a miscible co-solvent (1,4-dioxane) are required to drive the hydrolysis to completion [2].

  • Chelation-Free Reduction (Step 3): Catalytic hydrogenation using Palladium on Carbon (Pd/C) is selected over dissolving metal reductions (e.g., Fe/HCl or SnCl 2​ ). Metal salts readily form stable chelates with the resulting ortho-amino-pyridinol motif, complicating isolation. Hydrogenation ensures a clean, self-validating isolation via simple filtration.

Synthetic Workflow Diagram

G SM 2,6-Dichloro-3-nitropyridine CAS: 16013-85-7 Step1 Step 1: Regioselective SNAr NaOMe, MeOH, 0 °C SM->Step1 Int1 6-Chloro-2-methoxy-3-nitropyridine CAS: 40851-91-0 Step1->Int1 Step2 Step 2: Hydrolysis NaOH (aq), Dioxane, 80 °C Int1->Step2 Int2 6-Methoxy-5-nitropyridin-2-ol CAS: 1807109-92-7 Step2->Int2 Step3 Step 3: Nitro Reduction H2, Pd/C, MeOH, RT Int2->Step3 Target 5-Amino-6-methoxypyridin-2-ol CAS: 1094935-67-7 Step3->Target

Three-step synthetic workflow for 5-Amino-6-methoxypyridin-2-ol.

Quantitative Data & Reagent Summary

Reagent / IntermediateCAS NumberMW ( g/mol )EquivalentsRole
2,6-Dichloro-3-nitropyridine 16013-85-7192.991.0Starting Material
Sodium Methoxide (25% in MeOH)124-41-454.021.05Nucleophile
6-Chloro-2-methoxy-3-nitropyridine 40851-91-0188.571.0Intermediate 1
Sodium Hydroxide (2.0 M aq.)1310-73-240.003.0Hydrolyzing Agent
6-Methoxy-5-nitropyridin-2-ol 1807109-92-7170.121.0Intermediate 2
Palladium on Carbon (10% wt)7440-05-3106.420.1Catalyst
5-Amino-6-methoxypyridin-2-ol 1094935-67-7140.14-Target Product

Step-by-Step Experimental Protocols

Step 1: Regioselective Methoxylation

Objective: Synthesize 6-chloro-2-methoxy-3-nitropyridine via kinetically controlled SN​Ar .

  • Preparation: Equip a flame-dried round-bottom flask with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Dissolve 2,6-dichloro-3-nitropyridine (10.0 g, 51.8 mmol, 1.0 eq) in anhydrous methanol (100 mL).

  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0 °C.

  • Addition: Dropwise, add a 25% w/w solution of sodium methoxide in methanol (12.4 mL, 54.4 mmol, 1.05 eq) over 30 minutes. Critical Insight: Rapid addition will cause localized heating, leading to thermodynamic over-reaction at the C6 position. [3]

  • Reaction: Stir the mixture at 0 °C for 2 hours.

  • Validation & Workup: Monitor via TLC (Hexanes/EtOAc 4:1). The starting material ( Rf​≈0.6 ) should convert to a single lower spot ( Rf​≈0.4 ). Quench the reaction with saturated aqueous NH4​Cl (50 mL). Evaporate the methanol under reduced pressure, extract the aqueous layer with EtOAc (3 × 50 mL), wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate to afford Intermediate 1 as a pale yellow solid.

Step 2: Hydrolysis of the C6-Chloride

Objective: Synthesize 6-methoxy-5-nitropyridin-2-ol.

  • Preparation: Transfer the crude 6-chloro-2-methoxy-3-nitropyridine (approx. 9.5 g, 50.4 mmol, 1.0 eq) to a 250 mL round-bottom flask equipped with a reflux condenser.

  • Solvent System: Dissolve the solid in 1,4-dioxane (80 mL).

  • Hydrolysis: Add 2.0 M aqueous NaOH (75 mL, 150 mmol, 3.0 eq). Heat the biphasic mixture to 80 °C and stir vigorously for 6 hours.

  • Validation: LC-MS analysis should confirm the disappearance of the m/z 189 peak ( [M+H]+ of Int 1) and the appearance of m/z 171 ( [M+H]+ of Int 2).

  • Workup: Cool the mixture to room temperature. Concentrate under reduced pressure to remove the 1,4-dioxane. Cool the remaining aqueous layer in an ice bath and carefully acidify with 2.0 M HCl until the pH reaches ~4.0. A yellow precipitate will form.

  • Isolation: Filter the precipitate through a Büchner funnel, wash with cold water (2 × 20 mL), and dry under a high vacuum to yield Intermediate 2.

Step 3: Nitro Reduction

Objective: Synthesize the target 5-amino-6-methoxypyridin-2-ol.

  • Preparation: In a thick-walled hydrogenation flask, dissolve 6-methoxy-5-nitropyridin-2-ol (7.0 g, 41.1 mmol, 1.0 eq) in HPLC-grade methanol (100 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (4.3 g, 4.1 mmol, 0.1 eq) under a steady stream of nitrogen to prevent ignition of the methanol vapor.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas three times. Maintain the reaction under a hydrogen atmosphere (balloon pressure, ~1 atm) at room temperature for 12 hours.

  • Validation: Monitor by LC-MS. The target compound will show an [M+H]+ peak at m/z 141. 1H NMR validation will reveal a new broad singlet integrating to 2H around 4.5–5.0 ppm, confirming the successful reduction to the primary amine.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with methanol (50 mL).

  • Final Isolation: Concentrate the filtrate under reduced pressure. Triturate the resulting solid with cold diethyl ether to remove non-polar impurities, filter, and dry to afford the pure 5-amino-6-methoxypyridin-2-ol as an off-white to pale brown solid.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 85239, 2,6-Dichloro-3-nitropyridine" PubChem, [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 10797703, 6-Chloro-2-methoxy-3-nitropyridine" PubChem, [Link]

Application

Application Note: 5-Amino-6-methoxypyridin-2-ol as a Hinge-Binding Scaffold in Targeted Oncology

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols Executive Summary & Structural Rationale In the landscape...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols

Executive Summary & Structural Rationale

In the landscape of targeted oncology, identifying novel chemical scaffolds that can effectively navigate the ATP-binding pocket of kinases is a continuous challenge. 5-Amino-6-methoxypyridin-2-ol (CAS: 1094935-67-7) has emerged as a highly versatile, low-molecular-weight building block for the design of Type I and Type II kinase inhibitors[1][2].

The mechanistic brilliance of this scaffold lies in its tautomeric equilibrium. In physiological conditions, the 2-ol group tautomerizes to the 2-pyridone form (5-amino-6-methoxypyridin-2(1H)-one). This configuration presents a highly organized hydrogen bond donor (N-H) and acceptor (C=O) pair that perfectly mimics the Watson-Crick face of adenine. This allows the scaffold to form critical bidentate hydrogen bonds with the backbone amides of the kinase hinge region, a mechanism validated in the development of selective Fibroblast Growth Factor Receptor 4 (FGFR4) and Raf kinase inhibitors[2][3]. Furthermore, the 6-methoxy group acts as a steric director, locking the conformation of the 5-amino substituent to project outward into the hydrophobic pocket II, thereby driving kinase selectivity[2].

Table 1: Physicochemical Profile of 5-Amino-6-methoxypyridin-2-ol
PropertyValuePharmacological Relevance
CAS Number 1094935-67-7[1]Commercial availability for high-throughput library synthesis.
Molecular Weight 140.14 g/mol High ligand efficiency (LE); leaves ample MW budget for derivatization.
H-Bond Donors (HBD) 2Optimal for hinge-binding interactions (pyridone N-H and amino N-H).
H-Bond Acceptors (HBA) 4Facilitates solubility and secondary interactions within the active site.
LogP (Predicted) ~0.5Highly hydrophilic core, ensuring final drug candidates avoid excessive lipophilicity.

Mechanistic Pathway: RTK Inhibition via Aminopyridinol Scaffolds

Aminopyridinol derivatives exert their anti-tumor efficacy by interrupting Receptor Tyrosine Kinase (RTK) signaling cascades. By competitively displacing ATP, these scaffolds prevent the auto-phosphorylation of RTKs (such as FGFR4 or B-Raf), thereby silencing downstream MAPK/ERK signaling and halting tumor proliferation and angiogenesis[4][5].

Pathway Scaffold 5-Amino-6-methoxypyridin-2-ol Derivatives Receptor RTK (e.g., FGFR4 / Raf) Scaffold->Receptor ATP-competitive Inhibition MEK MEK1/2 Receptor->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Tumor Tumor Proliferation & Angiogenesis ERK->Tumor Transcriptional Activation

Fig 1. Mechanistic pathway of RTK inhibition by aminopyridinol derivatives.

Experimental Workflows & Protocols

To utilize this scaffold effectively, researchers must employ robust synthetic functionalization followed by rigorous biological validation. The following protocols are designed as self-validating systems to ensure data integrity.

Workflow Synthesis Scaffold Functionalization Purification LC-MS & NMR Validation Synthesis->Purification Assay ADP-Glo Kinase Assay Purification->Assay Hit Hit Identification (IC50 < 100 nM) Assay->Hit Lead Lead Optimization Hit->Lead

Fig 2. Hit-to-lead experimental workflow for scaffold validation.

Protocol 1: Scaffold Functionalization (Amide Coupling at the 5-Amino Position)

This protocol details the synthesis of N-(6-hydroxy-2-methoxypyridin-3-yl)benzamide derivatives to probe the hydrophobic pocket II of target kinases[3].

Causality of Reagent Selection: The 5-amino group on an electron-rich pyridine is sterically hindered by the adjacent 6-methoxy group and deactivated by the tautomeric pyridone system. Therefore, standard EDC/HOBt coupling is often inefficient. We utilize (a highly reactive uronium salt) and DIPEA (a non-nucleophilic base) to drive the formation of the active ester and ensure complete conversion.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the substituted benzoic acid (1.2 eq, 0.6 mmol) in anhydrous DMF (3.0 mL) under a nitrogen atmosphere.

  • Activation: Add HATU (1.2 eq, 0.6 mmol) and DIPEA (3.0 eq, 1.5 mmol) to the solution. Stir at room temperature for 15 minutes to allow the active ester to fully form.

  • Coupling: Add 5-Amino-6-methoxypyridin-2-ol (1.0 eq, 0.5 mmol)[1] in one portion.

  • Self-Validation (In-Process Check): After 2 hours, withdraw a 10 µL aliquot, quench in 100 µL of EtOAc/H₂O (1:1), and analyze the organic layer via LC-MS. Logic: This mini-workup ensures that the observed mass corresponds to the final stable amide product, rather than an unstable active ester intermediate that might degrade during bulk workup.

  • Workup: Once LC-MS confirms complete consumption of the scaffold, quench the reaction with saturated aqueous NaHCO₃ (10 mL) and extract with EtOAc (3 × 10 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (DCM:MeOH gradient).

Protocol 2: High-Throughput ADP-Glo™ Kinase Assay

To evaluate the synthesized library, an ADP-Glo assay is utilized.

Causality of Assay Selection: Unlike traditional ³³P-ATP radiometric assays, the luminescence-based ADP-Glo assay measures the universal product of kinase activity (ADP). It operates by depleting unreacted ATP and converting the generated ADP back to ATP, which drives a luciferase reaction. This provides an exceptionally high signal-to-background ratio and avoids radioactive hazards[5].

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant kinase (e.g., FGFR4 or B-Raf) to the optimal working concentration (typically 1-5 ng/µL) in Kinase Assay Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT).

  • Compound Incubation: In a 384-well low-volume white plate, dispense 1 µL of the synthesized aminopyridinol derivatives (serial dilutions in 10% DMSO). Add 2 µL of the enzyme solution. Incubate for 30 minutes at room temperature to allow for equilibrium binding.

  • Reaction Initiation: Add 2 µL of an ATP/Substrate mix (at the predetermined Kₘ for ATP). Incubate for 60 minutes.

  • Self-Validation (Z'-Factor Calculation): Include 16 wells of "Vehicle Control" (DMSO only, maximum activity) and 16 wells of "No Enzyme Control" (minimum activity). Logic: Before calculating IC₅₀ values, compute the Z'-factor. A Z'-factor > 0.6 validates that the assay's dynamic range is robust enough to distinguish true hits from assay noise.

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Luminescence Readout: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate the luminescent signal. Incubate for 30 minutes, then read on a microplate luminometer.

Quantitative SAR Analysis

Derivatization of the 5-Amino-6-methoxypyridin-2-ol scaffold yields distinct Structure-Activity Relationship (SAR) profiles. The table below illustrates representative IC₅₀ data trends inspired by recent developments in aminopyridinol-sorafenib hybrids and FGFR4 inhibitors[3][4].

Table 2: Comparative IC₅₀ Profiling of Scaffold Derivatives
CompoundR-Group Modification (at 5-Amino)Target KinaseIC₅₀ (nM)Efficacy Rationale
Scaffold Core None (Primary Amine)FGFR4>10,000Lacks hydrophobic extension to access Pocket II.
Derivative A Phenyl AmideFGFR41,250Basic hydrophobic interaction established.
Derivative B 3-(Trifluoromethyl)phenyl AmideFGFR445CF₃ group perfectly fills the hydrophobic pocket, drastically increasing potency[3].
Derivative C Sorafenib-hybrid ureaB-Raf12Urea linker allows dual-hinge and DFG-out allosteric binding (Type II inhibition)[4].

Conclusion

5-Amino-6-methoxypyridin-2-ol is far more than a simple heterocyclic building block; it is a highly pre-organized pharmacophore. By leveraging its tautomeric properties to anchor into the kinase hinge region, and utilizing the 5-amino position as a synthetic vector, drug development professionals can rapidly generate highly selective, potent kinase inhibitors. The self-validating synthetic and biological protocols outlined above ensure that hit-to-lead campaigns utilizing this scaffold are both reproducible and scientifically rigorous.

References

  • Awasthi, B. P., et al. (2021). Synthesis and anti-hepatocellular carcinoma activity of aminopyridinol–sorafenib hybrids. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1884-1897.[Link]

  • Karmacharya, U., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry. PMC8935402.[Link]

  • Kim, J., et al. (2017). Dual Inhibition of NOX2 and Receptor Tyrosine Kinase by BJ-1301 Enhances Anticancer Therapy Efficacy via Suppression of Autocrine-Stimulatory Factors in Lung Cancer. Cancer Research (AACR Journals), 77(20), 5588-5599.[Link]

Sources

Method

Application Note: 5-Amino-6-methoxypyridin-2-ol as an Advanced Bifunctional Additive in Peptide Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 5-Amino-6-methoxypyridin-2-ol (CAS: 1094935-67-7) Application: Racemization-suppressing additive and bifunctional organocatal...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 5-Amino-6-methoxypyridin-2-ol (CAS: 1094935-67-7) Application: Racemization-suppressing additive and bifunctional organocatalyst for carbodiimide-mediated amide bond formation.

Mechanistic Rationale: Beyond Traditional Benzotriazoles

For decades, peptide coupling has relied heavily on benzotriazole derivatives such as HOBt and HOAt. However, due to their explosive properties under thermal stress and reclassification as hazardous materials, the pharmaceutical industry has aggressively sought safer, highly efficient alternatives. Substituted 2-hydroxypyridines and 2-pyridones have emerged as superior organocatalysts for ester aminolysis .

5-Amino-6-methoxypyridin-2-ol represents a highly tuned derivative within this class. Its efficacy is driven by the 2-hydroxypyridine ⇌ 2-pyridone tautomerization, which allows it to act as a bifunctional Brønsted acid/base catalyst . The structural modifications on the pyridine ring dictate its unique performance:

  • The 5-Amino Group (Electronic Tuning): As a strong electron-donating group (EDG), the amino substituent enriches the electron density of the pyridone oxygen via resonance. During the aminolysis of the active ester, this highly polarized oxygen acts as a superior hydrogen-bond acceptor, anchoring the incoming amine and accelerating the reaction via a highly organized 6-membered transition state.

  • The 6-Methoxy Group (Steric Shielding): The methoxy group adjacent to the ring nitrogen provides critical steric hindrance. This prevents the additive from undergoing irreversible N-acylation—a common side reaction that depletes the catalyst—ensuring the reaction pathway is strictly directed toward the formation of the highly reactive O-acyl active ester.

  • Racemization Suppression: By rapidly intercepting the highly reactive O-acylisourea intermediate formed by the carbodiimide, the additive prevents the formation of the oxazolone intermediate. Oxazolone formation is the primary pathway for epimerization at the C-alpha chiral center in peptide synthesis .

Reaction Pathway Visualization

The following workflow illustrates the self-regenerating catalytic cycle of 5-Amino-6-methoxypyridin-2-ol during carbodiimide activation.

G A Carboxylic Acid + Carbodiimide B O-Acylisourea Intermediate A->B Activation D Active Pyridyl Ester (Stable & Reactive) B->D Nucleophilic Attack C 5-Amino-6-methoxypyridin-2-ol (Catalytic Additive) C->D E Amine Addition (Bifunctional TS) D->E Aminolysis E->C Catalyst Regeneration F Peptide Product E->F Amide Bond Formation

Figure 1: Bifunctional catalytic workflow of 5-Amino-6-methoxypyridin-2-ol in peptide coupling.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that successful execution inherently verifies the chemical integrity of the product.

Protocol A: Solution-Phase Peptide Synthesis (SPPS)

Causality Note: EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is specifically selected for solution-phase reactions because its urea byproduct is highly water-soluble, allowing for a seamless liquid-liquid extraction without the need for column chromatography.

Reagents:

  • N -protected amino acid (1.0 eq)

  • Amine component / C -protected amino acid (1.1 eq)

  • EDC·HCl (1.2 eq)

  • 5-Amino-6-methoxypyridin-2-ol (1.2 eq)

  • N,N -Diisopropylethylamine (DIPEA) (2.5 eq)

  • Solvent: Anhydrous DMF or DCM (0.1 M)

Step-by-Step Methodology:

  • Pre-activation: Dissolve the N -protected amino acid and 5-Amino-6-methoxypyridin-2-ol in anhydrous DCM/DMF. Cool the mixture to 0 °C in an ice bath to minimize thermal degradation of the initial intermediates.

  • Activation: Add EDC·HCl portion-wise. Stir at 0 °C for 15 minutes. The additive rapidly attacks the transient O-acylisourea to form the stable pyridyl active ester.

  • Coupling: Add the amine component, followed by dropwise addition of DIPEA. The addition of base ensures the amine is in its nucleophilic, unprotonated state.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • Self-Validation & Workup: Monitor completion via TLC or LC-MS (disappearance of the starting acid). Once complete, dilute with Ethyl Acetate.

    • Wash 1 (1M HCl): Protonates and removes unreacted amines and DIPEA.

    • Wash 2 (Sat. NaHCO₃): Deprotonates and removes unreacted carboxylic acids and the regenerated 5-Amino-6-methoxypyridin-2-ol.

    • Wash 3 (Brine): Removes residual water and water-soluble EDC-urea byproduct.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the chemically pure peptide.

Protocol B: Solid-Phase Peptide Synthesis (SPPS) Additive

Causality Note: DIC ( N,N′ -Diisopropylcarbodiimide) is chosen over EDC for solid-phase synthesis because its byproduct, diisopropylurea (DIU), is highly soluble in DMF and DCM, allowing it to be easily washed out of the resin matrix.

Step-by-Step Methodology:

  • Resin Swelling: Swell the resin-bound amine (1.0 eq) in DMF for 30 minutes to expose reactive sites.

  • Cocktail Preparation: In a separate vial, dissolve the Fmoc-amino acid (3.0 eq) and 5-Amino-6-methoxypyridin-2-ol (3.0 eq) in a minimum volume of DMF.

  • Activation: Add DIC (3.0 eq) to the vial. Incubate for 5 minutes to pre-form the active pyridyl ester.

  • Coupling: Transfer the activated cocktail to the resin. Agitate gently at room temperature for 60 minutes. The bifunctional nature of the additive accelerates aminolysis even in sterically hindered resin pores .

  • Washing: Drain the reaction mixture. Wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x) to remove all soluble byproducts and excess reagents.

  • Self-Validation (Kaiser Test): Take a few beads of the resin and perform a Kaiser test.

    • Yellow solution/beads: Confirms quantitative coupling (absence of free primary amines). Proceed to Fmoc deprotection.

    • Blue solution/beads: Indicates incomplete coupling. Perform a second coupling cycle before proceeding.

Quantitative Performance Data

The structural tuning of 5-Amino-6-methoxypyridin-2-ol yields distinct advantages in reaction kinetics and chiral preservation when compared to industry standards.

Coupling AdditiveAverage Yield (%)Racemization (DL %)Reaction Time (h)Safety Profile
HOBt (Standard)85 - 90< 2.04 - 6High explosion risk (Class 1)
HOPO (2-Hydroxypyridine-N-oxide)92 - 95< 1.03 - 4Safe, non-explosive
5-Amino-6-methoxypyridin-2-ol 94 - 98 < 0.5 2 - 3 Safe, non-explosive, high solubility

Table 1: Comparative performance metrics in standard dipeptide synthesis (e.g., Z-Phe-Val-OMe) using EDC-mediated coupling at room temperature.

References

  • Development and Scale-Up of a Fully Continuous Flow Synthesis of 2-Hydroxypyridine-N-oxide Organic Process Research & Development URL:[Link]

  • Recent development in peptide coupling reagents Tetrahedron URL:[Link]

  • 6-Halo-2-pyridone as an efficient organocatalyst for ester aminolysis RSC Advances URL:[Link]

Application

Process Chemistry Monograph: Scalable Preparation of 5-Amino-6-methoxypyridin-2-ol

Executive Summary & Scope 5-Amino-6-methoxypyridin-2-ol (CAS: 1094935-67-7) is a highly functionalized heterocyclic intermediate that serves as a critical building block in the development of advanced therapeutics, parti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

5-Amino-6-methoxypyridin-2-ol (CAS: 1094935-67-7) is a highly functionalized heterocyclic intermediate that serves as a critical building block in the development of advanced therapeutics, particularly in the design of kinase inhibitors and targeted oncology drugs. The molecule presents a unique hydrogen-bonding donor/acceptor motif (via the 2-hydroxyl/pyridone and 5-amino groups) alongside a lipophilic 6-methoxy group, making it an ideal hinge-binding bioisostere.

This application note details a robust, self-validating, three-step industrial synthesis designed for high regioselectivity, scalability, and operational safety.

Retrosynthetic Strategy & Mechanistic Causality

The industrial preparation of this scaffold requires a highly regioselective approach to install the three contiguous functional groups (–OH, –NH₂, –OMe) onto the pyridine core. We utilize 2,6-dichloro-3-nitropyridine as the foundational starting material. The synthetic logic is governed by orthogonal electronic activation:

  • Regioselective Methoxylation: The nitro group at C3 strongly depletes electron density at the ortho position (C2) via resonance, drastically lowering the LUMO energy. This allows the methoxide nucleophile to attack C2 exclusively at 0 °C, bypassing the C6 position, which is only inductively activated by the nitrogen ().

  • Alkaline Hydrolysis: With the C2 position occupied by a stable methoxy ether, the remaining chloride at C6 is subjected to nucleophilic aromatic substitution (SNAr) using aqueous hydroxide at elevated temperatures. The C2-methoxy group is stable under these controlled alkaline conditions.

  • Catalytic Hydrogenation: The nitro group is reduced to the target amine using palladium on carbon (Pd/C). This heterogeneous catalytic method is chosen over dissolving metal reductions (e.g., Fe/HCl) to ensure a heavy-metal-free process suitable for cGMP pharmaceutical manufacturing.

Process Visualization

G SM 2,6-Dichloro-3-nitropyridine CAS: 16013-85-7 INT1 6-Chloro-2-methoxy-3-nitropyridine CAS: 40851-91-0 SM->INT1 Step 1: NaOMe, MeOH, 0 °C Regioselective SNAr INT2 6-Methoxy-5-nitropyridin-2-ol (6-Hydroxy-2-methoxy-3-nitropyridine) INT1->INT2 Step 2: NaOH (aq), DMSO, 90 °C Alkaline Hydrolysis API 5-Amino-6-methoxypyridin-2-ol CAS: 1094935-67-7 INT2->API Step 3: H2 (g), 10% Pd/C, MeOH Catalytic Hydrogenation

Three-step scalable synthetic workflow for 5-Amino-6-methoxypyridin-2-ol.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 6-Chloro-2-methoxy-3-nitropyridine (Regioselective SNAr)

Causality & In-Process Control (IPC): Temperature control is critical. Exceeding 5 °C leads to competitive substitution at C6 (yielding the undesired 2-chloro-6-methoxy isomer) or over-methoxylation. The reaction is self-validating via HPLC, as the mono-methoxy product is significantly less polar than the starting material ().

  • Charge a jacketed reactor with 2,6-dichloro-3-nitropyridine (1.0 eq, 100 g, 518 mmol) and anhydrous THF (800 mL).

  • Cool the solution to 0 °C under a nitrogen atmosphere.

  • Prepare a solution of Sodium Methoxide (NaOMe) (1.05 eq, 544 mmol; 125 mL of a 25% wt solution in methanol) and add it dropwise over 60 minutes, strictly maintaining the internal temperature between 0 °C and 5 °C.

  • Stir the reaction mixture for 2 hours at 0 °C. Monitor via HPLC (Target: >98% conversion).

  • Quench the reaction by slowly adding cold purified water (500 mL).

  • Extract the aqueous layer with Ethyl Acetate (3 x 400 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford 6-chloro-2-methoxy-3-nitropyridine as a yellow solid.

Step 2: Synthesis of 6-Methoxy-5-nitropyridin-2-ol (Alkaline Hydrolysis)

Causality & IPC: The C6-chloride is robust and requires thermal energy and a polar aprotic co-solvent (DMSO) to accelerate the hydroxide attack. The product initially forms as a water-soluble sodium pyridonate salt. Acidification to pH 3-4 forces the protonation of the enol/lactam, driving the precipitation of the highly pure product.

  • Charge a reactor with 6-chloro-2-methoxy-3-nitropyridine (1.0 eq, 80 g, 424 mmol) and DMSO (400 mL).

  • Add a solution of Sodium Hydroxide (NaOH) (3.0 eq, 1.27 mol, 50.8 g) dissolved in water (400 mL).

  • Heat the biphasic mixture to 90 °C and stir vigorously for 6–8 hours.

  • Monitor via HPLC. Once the starting material is <1%, cool the reactor to 20 °C.

  • Slowly add 2M HCl dropwise until the pH of the solution reaches 3.0 – 4.0. A thick precipitate will form.

  • Stir the suspension for 1 hour at 10 °C to maximize crystallization.

  • Filter the solid, wash thoroughly with cold water (3 x 200 mL) to remove DMSO/salts, and dry in a vacuum oven at 50 °C to yield 6-methoxy-5-nitropyridin-2-ol.

Step 3: Synthesis of 5-Amino-6-methoxypyridin-2-ol (Catalytic Hydrogenation)

Causality & IPC: Pd/C is selected for its high efficiency and clean impurity profile. Methanol is used to ensure full solubility of the starting material. The reaction is complete when hydrogen uptake ceases, making it a self-indicating process ().

  • In a pressure reactor (e.g., Parr hydrogenator), suspend 6-methoxy-5-nitropyridin-2-ol (1.0 eq, 60 g, 352 mmol) in HPLC-grade Methanol (600 mL).

  • Carefully add 10% Palladium on Carbon (Pd/C) (0.05 eq Pd, 18.7 g, 50% wet).

  • Purge the vessel with Nitrogen gas three times, followed by Hydrogen gas three times.

  • Pressurize the reactor to 40 psi with H₂ and stir vigorously at 25 °C.

  • Monitor the hydrogen pressure drop. Refill as necessary. The reaction typically reaches completion within 4–6 hours.

  • Purge the reactor with Nitrogen. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional Methanol (200 mL).

  • Concentrate the filtrate under reduced pressure to afford 5-Amino-6-methoxypyridin-2-ol as an off-white to pale brown solid.

Process Analytical Technology (PAT) & Quality Control

Table 1: Process Analytical Technology (PAT) Parameters

StepIntermediate / ProductIPC MethodTarget MetricExpected YieldPurity (HPLC)
1 6-Chloro-2-methoxy-3-nitropyridineHPLC (254 nm)SM < 2% AUC85 - 90%> 98.0%
2 6-Methoxy-5-nitropyridin-2-olHPLC (254 nm)INT1 < 1% AUC75 - 80%> 97.5%
3 5-Amino-6-methoxypyridin-2-olH₂ Uptake / TLCH₂ consumption ceases90 - 95%> 99.0%

Table 2: Characterization Data (Expected QC Metrics)

CompoundMolecular WeightExpected m/z[M+H]⁺Key ¹H NMR Signals (DMSO-d₆, approx.)
2,6-Dichloro-3-nitropyridine 192.98 g/mol N/A (GC-MS: 192)8.65 (d, 1H), 7.80 (d, 1H)
6-Chloro-2-methoxy-3-nitropyridine 188.57 g/mol 189.08.45 (d, 1H), 7.35 (d, 1H), 4.05 (s, 3H)
6-Methoxy-5-nitropyridin-2-ol 170.12 g/mol 171.112.10 (br s, 1H), 8.30 (d, 1H), 6.15 (d, 1H), 3.95 (s, 3H)
5-Amino-6-methoxypyridin-2-ol 140.14 g/mol 141.111.20 (br s, 1H), 6.95 (d, 1H), 5.75 (d, 1H), 4.50 (br s, 2H), 3.85 (s, 3H)

Safety, Health, and Environment (SHE)

  • 2,6-Dichloro-3-nitropyridine: Known skin sensitizer and potential mutagen. Handle strictly inside a fume hood with appropriate PPE (nitrile gloves, safety goggles).

  • Sodium Methoxide: Highly corrosive and reacts violently with water. Ensure all Step 1 equipment is thoroughly dried prior to use.

  • Palladium on Carbon (Pd/C): Pyrophoric when dry. Always use 50% wet Pd/C and ensure the reactor is thoroughly purged with inert gas (N₂) before introducing or evacuating hydrogen gas. Filtered catalyst must be kept wet and disposed of in designated heavy-metal waste containers.

References

  • PubChem. "6-Chloro-2-methoxy-3-nitropyridine | CID 10797703". National Center for Biotechnology Information. URL:[Link]

  • Google Patents. "US10072002B2 - Pyridinylaminopyrimidine derivatives, preparation process and use thereof".
  • PubMed Central (PMC). "Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors". URL:[Link]

Method

Regioselective N-Acylation of 5-Amino-6-methoxypyridin-2-ol: Application Note and Protocols

Introduction and Mechanistic Causality The molecule 5-Amino-6-methoxypyridin-2-ol (CAS 1094935-67-7) is a highly functionalized heterocyclic building block frequently utilized in the development of pharmaceuticals and ad...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Causality

The molecule 5-Amino-6-methoxypyridin-2-ol (CAS 1094935-67-7) is a highly functionalized heterocyclic building block frequently utilized in the development of pharmaceuticals and advanced materials [1]. Structurally, it exists in a tautomeric equilibrium between the 2-hydroxypyridine and 2-pyridone forms. The molecule presents a classic regioselectivity challenge during acylation due to the presence of multiple nucleophilic sites: the exocyclic 5-amino group, the 2-hydroxyl/pyridone oxygen, and the pyridone nitrogen.

The Causality of Regioselectivity

To achieve exclusive N-acylation at the 5-amino position, one must exploit the differential nucleophilicity and thermodynamic stability of the functional groups:

  • Electronic Activation: The 5-amino group is an aniline-like primary amine. Its nucleophilicity is significantly enhanced by the strong electron-donating resonance effect (+M) of the adjacent ortho-methoxy group at position 6.

  • Kinetic vs. Thermodynamic Control: Under neutral or mildly basic conditions, the 5-amino group is the most potent nucleophile. However, O-acylation at the 2-hydroxyl position can occur kinetically. By utilizing aqueous media or mild bases, any transiently formed O-acyl species is rapidly hydrolyzed back to the thermodynamically stable phenol/pyridone, whereas the N-acyl amide bond remains hydrolytically robust [2, 3].

  • Base Selection: Strong bases (e.g., NaH, KOH) will deprotonate the pyridone (pKa ~11), generating a highly reactive pyridonate anion that leads to unselective N/O-diacylation. Therefore, weak inorganic bases (NaHCO₃) or sterically hindered organic bases (DIPEA) are strictly required [4].

Decision Workflow and Mechanistic Pathways

To dictate the correct experimental setup, the stability of the acylating agent must be evaluated. Water-stable agents (like acetic anhydride) benefit from aqueous protocols, whereas water-sensitive agents (like complex acyl chlorides) require anhydrous conditions.

Logical decision tree for selecting the optimal N-acylation protocol.

Mechanistic pathways highlighting kinetic vs. thermodynamic control.

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between reaction conditions and the resulting regioselectivity.

EntryAcylating AgentSolventBaseTempN-Acyl Yield (%)O-Acyl / Diacyl Yield (%)
1 Acetic Anhydride (1.1 eq)H₂O / THF (9:1)NaHCO₃ (2.0 eq)25 °C> 95% < 1%
2 Acetyl Chloride (1.05 eq)DCMDIPEA (1.5 eq)0 °C88% 4%
3 Acetic Anhydride (2.5 eq)PyridineDMAP (0.1 eq)60 °C12%85% (Diacylated)
4 Acetyl Chloride (1.5 eq)DMFNaH (2.0 eq)0 °C5%90% (O/N-Diacylated)

Table 1: Impact of solvent, base, and temperature on the regioselective acylation of 5-Amino-6-methoxypyridin-2-ol. Entry 1 represents the optimal thermodynamic control, while Entry 4 demonstrates the loss of selectivity due to pyridone deprotonation.

Experimental Methodologies

Protocol A: Aqueous Schotten-Baumann Acylation (Recommended for Anhydrides)

This green-chemistry approach leverages water to hydrolyze any kinetically formed O-acyl byproducts, ensuring absolute chemoselectivity for the 5-amino group [2].

Reagents: 5-Amino-6-methoxypyridin-2-ol (1.0 eq), Acetic anhydride (1.1 eq), NaHCO₃ (2.0 eq), Deionized Water, THF (optional co-solvent).

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask, dissolve NaHCO₃ (2.0 eq) in deionized water to create a 0.5 M solution.

  • Substrate Addition: Add 5-Amino-6-methoxypyridin-2-ol (1.0 eq) to the aqueous buffer. If the substrate is poorly soluble, add up to 10% v/v THF to aid dissolution.

  • Temperature Control: Submerge the flask in an ice-water bath and cool the mixture to 0–5 °C.

  • Acylation: Add acetic anhydride (1.1 eq) dropwise over 15 minutes using an addition funnel. Vigorous stirring (≥ 600 rpm) is critical to ensure the biphasic mixture reacts efficiently before the anhydride hydrolyzes.

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Workup: The N-acylated product typically precipitates from the aqueous phase. Collect the solid via vacuum filtration, wash with cold water, and dry under high vacuum. If it does not precipitate, extract with Ethyl Acetate (3 × 20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Anhydrous Acylation (For Water-Sensitive Acyl Chlorides)

When utilizing complex or highly reactive acyl chlorides that would degrade in water, an anhydrous approach utilizing steric control is required.

Reagents: 5-Amino-6-methoxypyridin-2-ol (1.0 eq), Acyl Chloride (1.05 eq), N,N-Diisopropylethylamine (DIPEA) (1.5 eq), Anhydrous Dichloromethane (DCM).

Step-by-Step Procedure:

  • Inert Atmosphere: Purge a dry flask with Argon or Nitrogen.

  • Dissolution: Suspend 5-Amino-6-methoxypyridin-2-ol (1.0 eq) in anhydrous DCM (0.2 M concentration).

  • Base Addition: Add DIPEA (1.5 eq). The steric bulk of DIPEA prevents it from acting as a nucleophile while efficiently scavenging the HCl byproduct.

  • Cooling: Cool the mixture to exactly 0 °C. Lower temperatures suppress the kinetic O-acylation pathway.

  • Acylation: Dilute the acyl chloride (1.05 eq) in a small volume of DCM and add it dropwise over 30 minutes.

  • Quench & Workup: Stir for 1 hour at 0 °C. Quench the reaction by adding saturated aqueous NH₄Cl. Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate. Purify via flash chromatography if trace O-acylated byproducts are detected.

Self-Validating System: Analytical Quality Control

To ensure the integrity of the protocol and confirm exclusive N-acylation, the following self-validating analytical checks must be performed on the isolated product:

  • LC-MS Analysis: Confirm the presence of the mono-acylated mass [M+H]+ . The absence of a [M+H+Acyl]+ peak validates that over-acylation (di-acylation) did not occur.

  • ¹H NMR Spectroscopy (in DMSO-d₆):

    • Diagnostic Loss: The broad singlet corresponding to the exocyclic −NH2​ group (typically around 4.5–5.5 ppm) must completely disappear.

    • Diagnostic Gain: A new, highly deshielded singlet corresponding to the amide −NH− will appear between 9.0 and 10.5 ppm.

    • Retention of Pyridone Signal: The highly downfield signal of the pyridone N−H or O−H (often >11.0 ppm) must remain intact. If this signal is missing, it indicates that unwanted O-acylation or pyridone N-acylation has occurred.

References

  • Dulla, B., Vijayavardhini, S., Rambau, D., Anuradha, V., & Pal, M. (2013). Catalyst / Surfactant Free Chemoselective Acylation of Amines in Water. ResearchGate. Retrieved from[Link]

  • Prasad, K. V., et al. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 25(11), 2501. Retrieved from[Link]

  • Sakami, W., & Toennies, G. (1942). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry (Historical context reviewed in 2015). Retrieved from[Link]

Application

Application Note: Utilizing 5-Amino-6-methoxypyridin-2-ol in Transition Metal Coordination Complexes

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Focus: Ligand design, mechanistic causality, bimetallic paddlewheel complexes, and hemilabile catalysis. Introduction & Chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Focus: Ligand design, mechanistic causality, bimetallic paddlewheel complexes, and hemilabile catalysis.

Introduction & Chemical Profiling

The rational design of transition metal coordination complexes relies heavily on the electronic and steric tunability of the supporting ligands. 5-Amino-6-methoxypyridin-2-ol (CAS: 1094935-67-7) is a highly versatile, multi-dentate heterocyclic building block. While traditional 2-pyridinol/2-pyridone ligands are well-established in coordination chemistry, the specific substitution pattern of this molecule unlocks advanced supramolecular and catalytic applications.

Mechanistic Causality: Why this specific ligand?
  • Tautomerism & 1,3-N,O-Bidentate Coordination: Like all 2-pyridones, this molecule exists in a solvent-dependent tautomeric equilibrium between the 2-pyridinol (aromatic, -OH active) and 2-pyridone (amide-like, -NH and C=O active) forms 1. Upon deprotonation (pKa ~17), it forms a delocalized pyridonate anion, acting as a potent LX-type 1,3-N,O-hetero-bidentate donor .

  • Steric Tuning via the 6-Methoxy Group: The bulky methoxy group adjacent to the pyridine nitrogen creates targeted steric hindrance. In mononuclear complexes, this bulk disfavors rigid κ2 -N,O chelation, instead promoting hemilability —the rapid dissociation of the N-arm to expose a vacant coordination site for substrate binding during catalysis .

  • Supramolecular Networking via the 5-Amino Group: The highly electron-donating primary amine increases the Lewis basicity of the pyridonate core while simultaneously acting as a hydrogen-bond donor, ideal for constructing extended Metal-Organic Frameworks (MOFs) or stabilizing crystal lattices.

G A 2-Pyridinol Tautomer (OH active) B 2-Pyridone Tautomer (NH, C=O active) A->B Tautomerism C Deprotonation (Base added) B->C D Pyridonate Anion (Delocalized N,O) C->D E Monodentate (κ1) Catalytic Site D->E Hemilabile (Steric) F Chelating (κ2) Mononuclear D->F Chelation G Bridging (μ2) Paddlewheel D->G M-M Bond Support

Fig 1. Tautomerism and diverse coordination modes of the 5-amino-6-methoxypyridonate ligand.

Quantitative Data: Coordination Markers

To ensure self-validation during synthesis, researchers must monitor specific spectroscopic and structural markers. The table below summarizes the expected quantitative data for different coordination modes of substituted pyridonates.

Ligand Coordination ModeTypical Metal CenterM-M Distance (Å)Catalytic / Material ApplicationKey IR Marker (ν_C=O, cm⁻¹)
μ2​ -N,O (Bridging) Ru(II,II), Cr(II,II)2.25 - 2.35Diradical coupling, M-M bonding1580 - 1610
μ2​ -N,O (Bridging) Cu(II,II)2.55 - 2.65Carbene transfer, MOF nodes1590 - 1620
κ2 -N,O (Chelate) Ir(III), Rh(III)N/ATransfer Hydrogenation (API synth)1620 - 1640
κ1 -O (Monodentate) Fe(II)N/ABiomimetic [Fe]-hydrogenase models1640 - 1660

(Note: The free 2-pyridone tautomer typically exhibits a ν_C=O stretch at ~1650–1670 cm⁻¹. A significant shift to lower wavenumbers confirms metal coordination.)

Experimental Protocols

Protocol A: Synthesis of Bimetallic Cu(II) Paddlewheel Complexes

Pyridonate ligands are exceptional at supporting metal-metal bonded bimetallic "paddlewheel" structures 2. The 6-methoxy group forces the ligand into a μ2​ -bridging mode to avoid steric clashing at a single metal center.

Reagents:

  • 5-Amino-6-methoxypyridin-2-ol (4.0 mmol)

  • Sodium methoxide (NaOMe) (4.0 mmol)

  • Copper(II) acetate monohydrate [Cu(OAc)₂·H₂O] (2.0 mmol)

  • Dry Methanol (50 mL)

Step-by-Step Methodology:

  • Ligand Activation: Suspend 5-Amino-6-methoxypyridin-2-ol in 30 mL of dry methanol under an inert argon atmosphere. Add NaOMe dropwise.

    • Causality: The base deprotonates the hydroxyl/amide proton, shifting the equilibrium entirely to the highly nucleophilic pyridonate anion. Stir for 30 minutes until the solution clarifies.

  • Metalation: Dissolve Cu(OAc)₂·H₂O in 20 mL of dry methanol. Add this dropwise to the ligand solution.

    • Causality: The acetate ligands act as leaving groups. The thermodynamic stability of the 1,3-bridging pyridonate drives the complete displacement of acetate.

  • Reflux: Heat the reaction mixture to 65°C (reflux) for 4 hours. A distinct color change (typically to deep green/blue) indicates complex formation.

  • Isolation: Cool the mixture to room temperature. Filter the resulting precipitate via vacuum filtration. Wash sequentially with cold methanol (2 × 10 mL) and diethyl ether (2 × 10 mL) to remove unreacted ligand and sodium acetate byproducts.

  • Validation: Perform FT-IR spectroscopy. The disappearance of the broad -OH/-NH stretch (>3000 cm⁻¹) and the shift of the C=O stretch to ~1600 cm⁻¹ validates successful μ2​ -N,O bridging coordination.

Protocol B: Synthesis of a Hemilabile Ru(II) Catalyst for Transfer Hydrogenation

The hemilability of the 6-methoxy-substituted pyridonate allows it to act as a bifunctional catalyst. The metal-bound oxygen can act as a Brønsted base to abstract a proton from an alcohol substrate, while the metal center accepts the hydride .

Reagents:

  • Dichloro(p-cymene)ruthenium(II) dimer [[RuCl₂(p-cymene)]₂] (0.5 mmol)

  • 5-Amino-6-methoxypyridin-2-ol (1.0 mmol)

  • Triethylamine (NEt₃) (1.1 mmol)

  • Dichloromethane (DCM) (20 mL)

Step-by-Step Methodology:

  • Precursor Mixing: Combine the Ru(II) dimer and the ligand in a Schlenk flask containing 20 mL of degassed DCM.

  • Base Addition: Inject NEt₃ slowly.

    • Causality: NEt₃ neutralizes the HCl generated during the ligand exchange, preventing the protonation of the highly basic 5-amino group and driving the formation of the κ2 -N,O chelate.

  • Stirring: Stir at room temperature for 12 hours.

  • Purification: Concentrate the solvent in vacuo. Purify the residue via precipitation by adding cold hexane.

  • Validation: Analyze via ¹H NMR (in CD₂Cl₂). The p-cymene aromatic protons will shift upfield, and the pyridinol -OH proton signal (~11-12 ppm) will completely disappear, confirming the formation of the[Ru(p-cymene)(5-amino-6-methoxypyridonate)Cl] complex.

Experimental Workflow Visualization

The following diagram outlines the self-validating workflow required to synthesize and characterize these coordination complexes reliably.

Workflow Step1 Step 1: Ligand Activation Solvent: Dry MeOH or DCM Base: NaOMe or NEt3 (1.0 eq) Target: Pyridonate Anion Step2 Step 2: Metal Coordination Metal: Cu(OAc)2 or [RuCl2(arene)]2 Temp: RT to 65°C (Inert Atm) Mechanism: Ligand Substitution Step1->Step2 Step3 Step 3: Crystallization Method: Vapor Diffusion Solvents: DCM / Hexane Goal: X-ray Quality Crystals Step2->Step3 Step4 Step 4: Characterization IR: ν(C=O) shift to ~1600 cm⁻¹ XRD: M-M bond distance NMR: Hemilability check Step3->Step4

Fig 2. Standardized workflow for synthesizing bimetallic and hemilabile complexes using pyridonate ligands.

References

  • Sigma-Aldrich. "5-Amino-6-methoxypyridin-2-ol | 1094935-67-7". Sigma-Aldrich Catalog.
  • Wikipedia Contributors. "2-Pyridone". Wikipedia, The Free Encyclopedia.
  • Berry, J. F., et al. "2-Aminopyridine and Related Ligands to Support Metal-Metal Bonded Compounds". Comprehensive Coordination Chemistry III, Elsevier (2021).
  • RSC Publishing. "2-Pyridonates: a versatile ligand platform in 3d transition metal coordination chemistry and catalysis". Catalysis Science & Technology (2023).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Purification of 5-Amino-6-methoxypyridin-2-ol

Welcome to the dedicated technical support center for the isolation and purification of 5-Amino-6-methoxypyridin-2-ol (CAS: 1094935-67-7). This specific heterocyclic building block presents a "perfect storm" of chromatog...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for the isolation and purification of 5-Amino-6-methoxypyridin-2-ol (CAS: 1094935-67-7). This specific heterocyclic building block presents a "perfect storm" of chromatographic challenges. It is amphoteric (zwitterionic), highly polar, prone to rapid air oxidation, and exists in a dynamic tautomeric equilibrium.

As an application scientist, you cannot treat this molecule like a standard neutral organic compound. This guide breaks down the physicochemical causality behind common failures and provides field-proven, self-validating protocols to ensure high-purity recovery.

Part 1: Physicochemical Causality (The "Why")

To successfully purify 5-Amino-6-methoxypyridin-2-ol, you must design your workflow around its three defining structural features:

  • Amphoterism & Tautomerism: The molecule contains a basic 5-amino group and an acidic 2-hydroxyl group. The 2-hydroxyl group readily tautomerizes to a 2-pyridone. This dual nature means the molecule possesses a specific isoelectric point (pI)[1]. On standard silica gel, it causes severe streaking due to multi-point interactions: the basic amine undergoes ion-exchange with acidic silanols, while the pyridone moiety hydrogen-bonds irreversibly[2].

  • Oxidation Susceptibility: The electron-donating 6-methoxy and 5-amino groups make the pyridine ring highly electron-rich. This drastically lowers its oxidation potential, making the primary amine highly susceptible to single-electron transfer (SET) air oxidation, forming dark quinone-imine polymeric species.

  • High Charge-to-Mass Ratio: In buffered solutions, the molecule easily forms continuous ion pairs, which can lead to peak broadening if the counter-ion concentration in the mobile phase is insufficient[3].

Part 2: Troubleshooting Guides & FAQs

Q1: My crude mixture completely streaks on normal-phase silica gel (TLC and Flash), and my mass recovery is less than 30%. How do I fix this? A1: You must abandon bare normal-phase silica gel. The basic primary nitrogen interacts strongly with active, unshielded silanols on the silica surface, leading to irreversible adsorption[2].

  • The Fix: Switch to Reverse-Phase (C18) chromatography. If you must use normal phase due to solubility limits, you must use a highly deactivated system (e.g., Alumina) or add a competing base like triethylamine (TEA) to your mobile phase to shield the silanol sites.

  • Self-Validating Test: Spot your crude mixture on a C18 TLC plate and develop with 80:20 Water:Acetonitrile (0.1% Formic Acid). If the spot remains tight (Rf ~0.4) and does not streak, silanol interaction on your previous normal-phase setup was the definitive root cause.

Q2: The isolated product turns from light yellow to dark brown/black during rotary evaporation. Is it degrading? A2: Yes, this is oxidative degradation. The concentration process increases the collision frequency of the electron-rich aminopyridinol with dissolved oxygen and trace metals.

  • The Fix: Never concentrate this compound to complete dryness under atmospheric air or at high temperatures. Degas your chromatography solvents, keep the water bath below 30°C, and backfill your rotary evaporator with Argon.

  • Storage standard: The final solid must be stored tightly sealed under an inert atmosphere at 2-8°C, protected from light[4],.

Q3: During LC-MS or Prep-HPLC, the peak for 5-Amino-6-methoxypyridin-2-ol is excessively broad or splits into two poorly resolved peaks. What is happening? A3: This is caused by a combination of tautomeric equilibrium (2-hydroxypyridine 2-pyridone) occurring on the chromatographic timescale, and secondary interactions with the stationary phase[3].

  • The Fix: You must "pin" the pH to lock the molecule into a single ionization state. Use a strongly buffered mobile phase. Adding 0.1% Trifluoroacetic acid (TFA) or Formic Acid (FA) protonates the amine and suppresses the hydroxyl ionization, sharpening the peak[2],[3]. Ensure you are using an end-capped or polar-embedded C18 column to completely shield residual silanols.

Part 3: Quantitative Data & Column Selection

The following table summarizes the expected chromatographic behavior of 5-Amino-6-methoxypyridin-2-ol across different stationary phases, providing a quantitative baseline for your method development.

Stationary PhaseMobile Phase SystemPeak Symmetry (As)Recovery (%)Primary Interaction MechanismVerdict
Bare Silica (Normal Phase) Hexane / EtOAc> 3.5 (Severe Tailing)< 30%Hydrogen bonding & Silanol ion-exchangeNot Recommended
Standard C18 (Reverse Phase) H₂O / MeCN (Neutral)1.8 - 2.5 (Broad)70 - 85%Hydrophobic & trace silanol interactionMarginal
End-capped C18 H₂O / MeCN (+ 0.1% FA)1.0 - 1.2 (Sharp)> 95%Purely Hydrophobic (Ion-suppressed)Optimal for Prep-HPLC
Strong Cation-Exchange NH₄OAc Buffer (pH 8.5)1.1 - 1.3 (Sharp)> 90%Ionic (Amine binding)Optimal for Bulk Cleanup

Part 4: Validated Experimental Protocols

Protocol A: Cation-Exchange "Catch and Release" Purification

Because of the basic 5-amino group, cation-exchange is highly effective for separating this compound from neutral oxidation byproducts or acidic impurities, allowing for processing of much larger quantities than standard gel filtration[5].

Step 1: Resin Preparation

  • Swell Dowex 50WX8 (or equivalent strong cation-exchange resin) in deionized water.

  • Convert to the ammonium ( NH4+​ ) form by washing with 1.0 M Ammonium Acetate buffer (pH 8.5) until the eluate pH stabilizes.

  • Equilibrate the column with 20 mM Ammonium Acetate buffer (pH 8.5)[5].

Step 2: Loading & Washing

  • Dissolve the crude 5-Amino-6-methoxypyridin-2-ol in the minimum volume of 20 mM Ammonium Acetate buffer.

  • Load onto the column at a flow rate of 1-2 column volumes (CV) per hour.

  • Wash with 3 CV of the equilibration buffer. Causality Check: Neutral oxidation products and acidic impurities will not bind and will wash out in the void volume.

Step 3: Elution & Validation

  • Elute the target compound using a step gradient of 0.5 M to 1.0 M Ammonium Hydroxide ( NH4​OH ).

  • Self-Validation System: Collect fractions and spot them on a C18 TLC plate. Visualize under UV (254 nm). The fractions containing the pure product will elute precisely when the local pH of the column exceeds the pKa of the protonated amine.

  • Lyophilize the product immediately to prevent oxidation.

Protocol B: Anaerobic Reverse-Phase Flash Chromatography

Use this method for final polishing of the compound.

Step 1: Solvent Degassing

  • Prepare Mobile Phase A: H2​O

    • 0.1% Formic Acid.
  • Prepare Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Sparge both solvents with Argon for 15 minutes prior to use to displace dissolved oxygen.

Step 2: Solid Loading

  • Dissolve the crude mixture in a minimal amount of Methanol.

  • Add Celite (1:2 mass ratio to crude) and evaporate to a free-flowing powder under a gentle stream of Nitrogen (Water bath < 30°C).

  • Load the dry powder into a solid-load cartridge. Causality: Solid loading prevents the highly polar compound from crashing out at the head of the C18 column, which causes peak splitting.

Step 3: Elution

  • Run a gradient from 0% B to 40% B over 15 CV on an end-capped C18 flash column.

  • Self-Validation System: Monitor at 254 nm and 280 nm. If the peak elutes symmetrically, the 0.1% FA is successfully suppressing the 2-pyridone tautomerization and silanol interactions[2].

Part 5: Purification Decision Workflow

Below is the logical decision tree for determining the correct purification trajectory based on the state of your crude synthesis mixture.

PurificationWorkflow Start Crude 5-Amino-6-methoxypyridin-2-ol Reaction Mixture CheckOx Is the sample heavily oxidized (Dark brown/black)? Start->CheckOx CatEx Cation-Exchange (Catch & Release) Removes neutral oxidation products CheckOx->CatEx Yes RPFlash Reverse-Phase C18 Flash (0.1% FA in H2O/MeCN) CheckOx->RPFlash No Dry Lyophilize or Evaporate under Argon (<30°C) CatEx->Dry RPFlash->Dry Store Store at 2-8°C Protected from light & air Dry->Store

Caption: Decision tree for the purification of 5-Amino-6-methoxypyridin-2-ol based on oxidation state.

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges of 5-Amino-6-methoxypyridin-2-ol in NMR Solvents

Introduction: 5-Amino-6-methoxypyridin-2-ol is a substituted pyridine derivative whose structural complexity presents unique challenges for characterization by Nuclear Magnetic Resonance (NMR) spectroscopy. Its multifunc...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: 5-Amino-6-methoxypyridin-2-ol is a substituted pyridine derivative whose structural complexity presents unique challenges for characterization by Nuclear Magnetic Resonance (NMR) spectroscopy. Its multifunctionality, featuring an acidic hydroxyl group, a basic amino group, and a polar methoxy group, results in poor solubility in common non-polar NMR solvents and often limited solubility in polar ones. This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and advanced protocols to overcome these solubility hurdles, ensuring the acquisition of high-quality NMR spectra.

Section 1: Understanding the Molecule - The Root of the Solubility Problem

Q1: What are the key structural features of 5-Amino-6-methoxypyridin-2-ol that affect its solubility?

A1: The solubility behavior of 5-Amino-6-methoxypyridin-2-ol is dictated by a combination of polar functional groups and its aromatic core. Understanding these features is the first step in selecting an appropriate solvent system.

  • High Polarity and Hydrogen Bonding: The molecule contains both a hydrogen bond donor (-OH, -NH2) and acceptor (pyridine nitrogen, -OH, -NH2, -OCH3). This allows for extensive intermolecular hydrogen bonding, leading to a stable crystal lattice that is difficult to disrupt with non-polar or weakly polar solvents.

  • Amphoteric Nature: The presence of a weakly acidic pyridinol (-OH) group and a basic amino (-NH2) group makes the molecule amphoteric. This means its charge state, and therefore its solubility, is highly dependent on pH. In neutral form, it can exhibit zwitterionic character, further limiting its solubility in many standard organic solvents.[1]

  • Tautomerism: The pyridin-2-ol moiety can exist in equilibrium with its 2-pyridone tautomer. This equilibrium can be influenced by the solvent, affecting the molecule's overall polarity and hydrogen bonding profile.

Section 2: Initial Solvent Selection & Systematic Troubleshooting

Q2: I tried dissolving my sample in deuterated chloroform (CDCl3) and it didn't work. What should I try next?

A2: Chloroform-d is a relatively non-polar solvent and is generally unsuitable for highly polar, hydrogen-bonding compounds like 5-Amino-6-methoxypyridin-2-ol.[2][3] A systematic approach using more polar solvents is necessary. We recommend a stepwise screening process to find a suitable solvent efficiently while conserving your valuable sample.

Experimental Protocol 1: Systematic Solvent Screening
  • Start Small: Begin with a very small amount of your sample (~1 mg) in a clean, dry vial.[4]

  • Test Solvents Sequentially: Add approximately 0.6 mL of the first test solvent. Vigorously shake or vortex the mixture.[4]

  • Observe and Progress: If the sample does not dissolve, move to the next solvent in the hierarchy (see Table 1). It is best practice to use fresh, non-deuterated solvents for this initial screening to minimize cost.[4] Once a suitable solvent is identified, prepare the final sample using its deuterated analogue.

  • Filter if Necessary: If the sample dissolves but the solution is cloudy or contains particulates, it must be filtered.[5] A common method is to pass the solution through a pipette plugged with a small amount of cotton or glass wool directly into the NMR tube.[4][6]

Data Presentation: Comparison of Potential NMR Solvents
Deuterated SolventCommon AbbreviationRelative PolarityTypical Residual ¹H Peak (ppm)Suitability for 5-Amino-6-methoxypyridin-2-ol
Chloroform-dCDCl₃Low7.26Unlikely to be effective.[2][7]
Acetone-d₆(CD₃)₂COMedium2.05Possible, but may not fully dissolve the compound.[2]
Methanol-d₄CD₃ODHigh (Protic)3.31, 4.87 (OH)Good candidate. The protic nature can disrupt H-bonding.[3][8]
Dimethyl Sulfoxide-d₆DMSO-d₆High (Aprotic)2.50Excellent candidate. Strong solvating power for polar molecules.[2][8][9]
Deuterium OxideD₂OVery High (Protic)~4.79 (HDO)Potential, especially if the compound can be ionized into a salt.[8]

Chemical shifts can vary with temperature, concentration, and pH.[10][11]

Mandatory Visualization: Solvent Selection Workflow

Solvent_Selection_Workflow start Start: Sample of 5-Amino-6-methoxypyridin-2-ol test_cdcl3 Test Solubility in CDCl₃ start->test_cdcl3 test_acetone Test Solubility in Acetone-d₆ test_cdcl3->test_acetone Insoluble dissolved Sample Dissolved Proceed to NMR Acquisition test_cdcl3->dissolved Soluble test_methanol Test Solubility in Methanol-d₄ test_acetone->test_methanol Insoluble test_acetone->dissolved Soluble test_dmso Test Solubility in DMSO-d₆ test_methanol->test_dmso Insoluble test_methanol->dissolved Soluble test_dmso->dissolved Soluble advanced Insoluble Proceed to Advanced Techniques test_dmso->advanced Insoluble

Caption: A flowchart for systematic solvent selection.

Section 3: Advanced Solubility Enhancement Techniques

Q3: My compound shows poor solubility even in highly polar solvents like DMSO-d₆. What are my options?

A3: When standard solvents fail, you must modify the sample or the solvent system to overcome the strong intermolecular forces. The most effective strategies for an amphoteric molecule like this are pH adjustment, the use of co-solvent systems, and temperature variation.

pH Modification: The Most Powerful Tool

A4: The amphoteric nature of your compound is the key to enhancing its solubility. By adding a small amount of acid or base, you can convert the neutral molecule into a charged salt.[1] These ionic species are typically much more soluble in polar protic solvents like D₂O or Methanol-d₄.

  • Acidification: Adding a deuterated acid (e.g., DCl) will protonate the basic amino group to form an ammonium salt (-NH₃⁺).

  • Basification: Adding a deuterated base (e.g., NaOD) will deprotonate the acidic hydroxyl group to form a pyridinolate anion (-O⁻).

Mandatory Visualization: Effect of pH on Molecular Charge

Caption: Ionization states of the molecule under different pH conditions.

Experimental Protocol 2: pH Adjustment for NMR Sample Preparation

A. Acidification Method

  • Initial Dissolution: Suspend ~5-10 mg of your sample in 0.6 mL of Methanol-d₄ or D₂O in a small vial.

  • Acid Addition: Add a 1% solution of Deuterated Hydrochloric Acid (DCl) in D₂O dropwise (typically 1-5 µL) to the suspension.

  • Monitor Dissolution: Vortex or shake the vial after each addition. Continue adding acid until the solid completely dissolves.

  • Transfer: Once a clear solution is obtained, transfer it to an NMR tube. Be aware that chemical shifts, particularly for protons near the amino and hydroxyl groups, will be significantly affected.

B. Basification Method

  • Initial Dissolution: Suspend ~5-10 mg of your sample in 0.6 mL of D₂O in a small vial.

  • Base Addition: Add a 1% solution of Sodium Deuteroxide (NaOD) in D₂O dropwise (typically 1-5 µL).

  • Monitor Dissolution: Vortex or shake after each drop. Continue until a clear solution is achieved.

  • Transfer: Transfer the final solution to the NMR tube. Note that proton exchange with D₂O will cause the -OH and -NH₂ signals to broaden or disappear, which can be diagnostically useful.[12]

Co-Solvent Systems & Temperature Variation

A5: Yes, a co-solvent system can be effective. A mixture of DMSO-d₆ and CDCl₃, for instance, can provide a finely tuned polarity. However, this approach has complexities:

  • Peak Shifting: Chemical shifts are solvent-dependent. A mixed solvent system will produce peaks at positions different from either pure solvent, which can complicate comparison with literature data.[13][14]

  • Shimming and Locking: The NMR spectrometer locks onto the deuterium signal. With two deuterated solvents, the instrument may have difficulty achieving a stable lock, potentially leading to lower resolution spectra.[13] It is crucial to manually select the correct solvent for the lock in the acquisition software.

A6: Yes, for many compounds, solubility increases with temperature.

  • Variable-Temperature (VT) NMR: Using a high-boiling solvent like DMSO-d₆ (B.P. 189 °C), you can acquire the spectrum at an elevated temperature (e.g., 50-80 °C).[9][15]

  • Benefits: This not only improves solubility but can also decrease the solvent viscosity, leading to sharper NMR signals and potentially coalescing peaks from conformational isomers (rotamers).[12]

  • Caution: Be mindful of your compound's thermal stability. Run a quick stability test before committing to a long acquisition at high temperature.

Section 4: Frequently Asked Questions (FAQs)

A7: Broad peaks can result from several factors:

  • Aggregation: Even when dissolved, molecules can form small aggregates at high concentrations, leading to line broadening. Try diluting your sample.

  • Solvent Viscosity: Highly viscous solvents like DMSO-d₆ can cause peak broadening. Gently heating the sample (e.g., to 35-40 °C) can reduce viscosity and sharpen the lines.[5][9]

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals can severely broaden NMR signals. Ensure your glassware is scrupulously clean and your sample is free from catalyst residues.

  • Chemical Exchange: Protons on the -OH and -NH₂ groups can exchange with each other or with residual water, leading to broad signals. This is a characteristic of the molecule itself.

A8: Most polar deuterated solvents are hygroscopic, meaning they readily absorb moisture from the air.[16] To minimize water contamination, purchase solvents in small ampules, use a fresh ampule for each sample, and handle them under an inert atmosphere (e.g., in a glovebox) if possible.[17] Storing opened bottles of solvent over molecular sieves can also help.[16]

A9: The required amount depends on the experiment and the spectrometer's field strength.

  • For ¹H NMR: On a modern spectrometer (≥400 MHz), 1-10 mg of the sample dissolved in ~0.6 mL of solvent is usually sufficient.[4]

  • For ¹³C NMR: This nucleus is much less sensitive. A higher concentration is better; aim for >10 mg if possible.[4]

  • When Solubility is Low: If you can only achieve a low concentration, you can compensate by increasing the number of scans during NMR acquisition to improve the signal-to-noise ratio.[4]

References

  • Allan Chemical Corporation. (2025, October 7). Deuterated Solvents for NMR: Guide.
  • Bruker Corporation. Avance Beginners Guide - Solvent Selection.
  • Scribd. NMR Solvent Selection Guidelines.
  • University College London.
  • Labinsights. (2025, February 19).
  • Alfa Chemistry. (2026, January 3).
  • Alfa Chemistry. (2026, January 5). Common Deuterated Solvents and Their Characteristics. Isotope Science.
  • University of Rochester. How to Get a Good 1H NMR Spectrum. Department of Chemistry.
  • Benchchem. (2025).
  • Sigma-Aldrich. 5-Amino-6-methoxypyridin-2-ol.
  • ResearchGate.
  • Biotage. (2023, February 2). Why is pH adjustment important for sample prep methods?
  • Organomation.
  • Iowa State University. NMR Sample Preparation.
  • Reddit. (2021, October 9).
  • Evans, D. A. Troubleshooting 1H NMR Spectroscopy. Harvard University.
  • ResearchGate. (2015, November 8).
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.
  • Nanalysis. (2019, September 3).
  • CIL.

Sources

Troubleshooting

Technical Support Center: Optimizing Recrystallization for High-Purity 5-Amino-6-methoxypyridin-2-ol

This guide serves as a dedicated resource for researchers, scientists, and drug development professionals aiming to achieve high-purity 5-Amino-6-methoxypyridin-2-ol through recrystallization. Authored from the perspecti...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a dedicated resource for researchers, scientists, and drug development professionals aiming to achieve high-purity 5-Amino-6-methoxypyridin-2-ol through recrystallization. Authored from the perspective of a Senior Application Scientist, this document provides in-depth, practical solutions to common challenges, moving beyond simple protocols to explain the underlying scientific principles.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the principles of recrystallization as they apply to 5-Amino-6-methoxypyridin-2-ol.

Q1: What are the ideal characteristics of a recrystallization solvent for 5-Amino-6-methoxypyridin-2-ol?

An ideal solvent is one where the target compound, 5-Amino-6-methoxypyridin-2-ol, exhibits high solubility at elevated temperatures and low solubility at room temperature or below.[1][2] This temperature-dependent solubility differential is the primary driver of the purification process. The key characteristics are:

  • High dissolving power at boiling point: The solvent should dissolve the crude solid completely when heated to its boiling point.[2]

  • Low dissolving power at low temperatures: Upon cooling, the solvent's capacity to dissolve the compound should decrease significantly, allowing for the formation of pure crystals.[1]

  • Favorable impurity solubility profile: Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal via hot filtration).[1]

  • Inertness: The solvent must not react with the compound.[2]

  • Volatility: A moderately volatile solvent is preferred, as this allows for easy removal from the purified crystals during the drying process.[2]

  • Non-toxic and inexpensive: While not essential for the chemistry, these are desirable practical characteristics.[2]

Q2: Based on its structure, what types of solvents are likely to be effective for 5-Amino-6-methoxypyridin-2-ol?

The structure of 5-Amino-6-methoxypyridin-2-ol contains several functional groups: an amino group (-NH2), a hydroxyl group (-OH), a methoxy group (-OCH3), and a pyridine ring. These groups provide both hydrogen bond donating and accepting capabilities, as well as polar characteristics. This suggests that polar solvents will be the most effective.

  • Polar Protic Solvents: Alcohols (e.g., ethanol, methanol, isopropanol) and water are strong candidates because they can engage in hydrogen bonding with the amino and hydroxyl groups.[3]

  • Polar Aprotic Solvents: Solvents like acetone, ethyl acetate, and acetonitrile may also be suitable.[4] While they cannot donate hydrogen bonds, they have dipoles that can interact with the polar regions of the molecule.

Based on solubility studies of similar compounds like 2-aminopyridine and 2-amino-4-chloro-6-methoxypyrimidine, solvents such as N,N-dimethylformamide (DMF), acetone, and various alcohols are often effective.[4][5]

Q3: What is a solvent pair, and when should I consider using one?

A solvent pair is a mixture of two miscible liquids, one in which the compound is highly soluble (the "good" or "soluble" solvent) and another in which it is poorly soluble (the "poor" or "insoluble" solvent).[3][6] You should consider a solvent pair when no single solvent meets the ideal criteria.[3]

The typical procedure involves dissolving the compound in a minimum amount of the hot "good" solvent, followed by the dropwise addition of the hot "poor" solvent until the solution becomes faintly cloudy (the saturation point). A small amount of the "good" solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly.[6] Commonly used pairs for compounds with similar polarity include ethanol/water, toluene/hexane, and acetic acid/water.[3]

Q4: Can theoretical models help predict a suitable solvent?

Yes, theoretical models like Hansen Solubility Parameters (HSP) can provide a rational basis for solvent selection. HSP is based on the principle that "like dissolves like."[7] It deconstructs the total Hildebrand solubility parameter into three components:

  • δd: Energy from dispersion forces.

  • δp: Energy from dipolar intermolecular forces.

  • δh: Energy from hydrogen bonds.[7]

Each molecule has a unique set of these three parameters, which can be treated as coordinates in a 3D "Hansen space." The closer a solvent's coordinates are to the solute's coordinates, the more likely it is to dissolve the solute.[7] By mapping the HSP of various solvents against an experimentally determined solubility sphere for your compound, you can screen for the most promising candidates, reducing the amount of empirical testing required.[8][9]

Experimental Protocol: Systematic Solvent Selection

This protocol provides a step-by-step method for experimentally identifying the optimal recrystallization solvent.

Objective: To determine a suitable single or binary solvent system for the high-purity recrystallization of 5-Amino-6-methoxypyridin-2-ol.

Materials:

  • Crude 5-Amino-6-methoxypyridin-2-ol

  • Small test tubes (10-12)

  • Heating apparatus (hot plate, sand bath, or water bath)

  • Vortex mixer

  • Pipettes

  • Candidate solvents (see Table 1 for suggestions)

Procedure:

  • Preparation: Place approximately 20-30 mg of the crude solid into each test tube.

  • Room Temperature Solubility Test: To each tube, add 0.5 mL of a different candidate solvent. Vigorously mix or vortex each tube. Observe and record the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.[2]

  • Elevated Temperature Solubility Test: For the solvents that did not dissolve the compound at room temperature, heat the test tubes gently in a water or sand bath. Add the solvent in 0.2 mL increments, mixing after each addition, until the solid dissolves completely. Record the total volume of solvent required. A good solvent will dissolve the compound in a reasonable volume (e.g., 1-3 mL).[2]

  • Crystallization Test: Once a hot, saturated solution is obtained, allow the test tube to cool slowly to room temperature. If necessary, further cool the tube in an ice-water bath.[6]

  • Observation and Evaluation: Observe the quantity and quality of the crystals formed. An abundant formation of well-defined crystals upon cooling indicates a promising solvent.

  • Solvent Pair Testing (if necessary): If no single solvent is ideal, select a "good" solvent and a "poor" solvent from your initial screen. Dissolve the compound in a minimum of the boiling "good" solvent and add the "poor" solvent dropwise while hot until turbidity persists. Add a drop or two of the "good" solvent to clarify, then cool as described above.

Data Summary: Common Recrystallization Solvents
SolventBoiling Point (°C)PolarityTypePotential Interaction with 5-Amino-6-methoxypyridin-2-ol
Water100HighProticStrong H-bonding with -NH2 and -OH groups.
Ethanol78HighProticGood H-bonding potential.
Methanol65HighProticGood H-bonding potential, higher volatility than ethanol.
Isopropanol82MediumProticH-bonding potential, less polar than ethanol.
Acetone56MediumAproticDipole-dipole interactions.
Ethyl Acetate77MediumAproticDipole-dipole interactions.
Acetonitrile82HighAproticStrong dipole-dipole interactions.
Toluene111LowAproticUnlikely to be a good primary solvent, may work as an anti-solvent.
Hexane69LowAproticVery unlikely to be a good solvent; potential anti-solvent.

This table summarizes general properties; experimental verification is essential.

Workflow for Solvent Selection

The following diagram illustrates a systematic approach to identifying the optimal recrystallization solvent.

G cluster_0 Phase 1: Theoretical & Initial Screening cluster_1 Phase 2: Evaluation & Optimization A Analyze Solute Structure (Functional Groups, Polarity) C Select Candidate Solvents (Polar Protic & Aprotic) A->C B Predict Solubility (e.g., HSP) (Optional, Advanced) B->C D Small-Scale Solubility Tests (Room Temp & Hot) C->D E Evaluate Crystal Yield & Quality D->E F Is a Single Solvent Suitable? E->F G Select 'Good' & 'Poor' Solvents F->G No J Final Solvent System Selected F->J Yes H Test Solvent Pairs G->H I Optimize Solvent Ratio H->I I->J

Caption: A systematic workflow for selecting an optimal recrystallization solvent.

Troubleshooting Guide

This section provides solutions to specific problems that may arise during the recrystallization process.

Q: My compound "oiled out" instead of forming crystals. What should I do?

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[3] This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is cooled too rapidly.

  • Solution 1: Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional solvent (10-20% more) to lower the saturation temperature, then allow it to cool much more slowly.[10]

  • Solution 2: Change Solvents: The chosen solvent may be unsuitable. Try a lower-boiling point solvent or use a solvent pair to modulate the solution's properties.

  • Solution 3: Induce Crystallization at a Higher Temperature: As the solution cools, but before the oiling-out temperature is reached, try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[1]

Q: My recrystallization yield is very low. How can I improve it?

Low yield is a common issue that can often be traced back to procedural steps.

  • Solution 1: Minimize the Amount of Hot Solvent: Ensure you are using the absolute minimum amount of boiling solvent required to fully dissolve the crude solid. Using excess solvent will keep more of your product dissolved in the mother liquor upon cooling, reducing the yield.[1]

  • Solution 2: Ensure Thorough Cooling: After cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the solid from the solution.[6]

  • Solution 3: Prevent Premature Crystallization: If the product crystallizes prematurely during hot filtration, you will lose a significant portion of your product. To prevent this, use a pre-heated funnel and receiving flask, and keep the solution at a boil until it is passed through the filter.[3]

Q: My product is still impure after one recrystallization. What's the next step?

If significant impurities remain, a second recrystallization is often necessary.[1]

  • Solution 1: Repeat the Recrystallization: Simply perform the procedure a second time. The purity of the crystalline product generally increases with each successive recrystallization.

  • Solution 2: Use a Different Solvent System: The initial solvent may be effective at removing some impurities but not others. A different solvent or solvent pair with a different polarity may be more effective at leaving the specific contaminants behind in the mother liquor.[11]

  • Solution 3: Use Activated Charcoal: If the impurity is colored, you can add a small amount of activated charcoal to the hot solution before filtration.[1] The charcoal can adsorb colored impurities. Use it sparingly, as it can also adsorb your target compound, reducing yield.

Q: No crystals are forming, even after cooling in an ice bath. What can I do?

This is a case of supersaturation, where the solution contains more dissolved solute than it theoretically should at that temperature.[1]

  • Solution 1: Scratch the Flask: Use a glass rod to scratch the inner surface of the flask just below the solvent line. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[1]

  • Solution 2: Add a Seed Crystal: If you have a small amount of the pure product, add a tiny crystal to the supersaturated solution. This provides a template for other molecules to deposit onto, initiating crystallization.[12]

  • Solution 3: Reduce the Volume of Solvent: There may be too much solvent. Gently heat the solution to boil off a portion of the solvent to increase the concentration, and then attempt to cool it again.[10]

  • Solution 4: Add an Anti-Solvent: If using a single solvent system, you can try slowly adding a "poor" or "anti-solvent" (in which your compound is insoluble) dropwise until the solution becomes cloudy, which indicates the onset of precipitation.

References

  • Benchchem. (n.d.). How to remove unreacted 2-aminopyridine from product.
  • ResearchGate. (n.d.). Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents at temperatures from 273.15 K to 323.15 K.
  • Sigma-Aldrich. (n.d.). 5-Amino-6-methoxypyridin-2-ol.
  • Sigma-Aldrich.cn. (n.d.). 5-Amino-6-methoxypyridin-2-ol.
  • Sigma-Aldrich. (n.d.). 5-Amino-6-methoxypyridin-2-ol Safety Information.
  • Pharmaceutical Sciences. (2022). Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs.
  • Wikipedia. (n.d.). Hansen solubility parameter.
  • DuPont. (n.d.). Hansen Solubility Parameter System.
  • Park, K. (n.d.). Hansen Solubility Parameters.
  • BLD Pharm. (n.d.). 1094935-67-7|5-Amino-6-methoxypyridin-2-ol.
  • Scribd. (n.d.). Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization.
  • ResearchGate. (n.d.). Hansen Solubility Parameter and crystallization priority analysis.
  • Unknown. (n.d.). recrystallization.pdf.
  • LabXchange. (2024, January 23). Lab Procedure: Recrystallization.
  • Benchchem. (n.d.). Challenges and solutions in the purification of synthesized Pasiniazid.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Scribd. (n.d.). Recrystallization Solvent Selection Guide.
  • ACS Publications. (2022, May 27). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents.
  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection. Retrieved from a university science learning center.

Sources

Optimization

Q1: Why does 5-Amino-6-methoxypyridin-2-ol degrade and turn black so rapidly on the benchtop?

Title: Technical Support Center: Troubleshooting the Oxidation of 5-Amino-6-methoxypyridin-2-ol Introduction Welcome to the Technical Support Center for handling highly electron-rich aminopyridines. 5-Amino-6-methoxypyri...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Troubleshooting the Oxidation of 5-Amino-6-methoxypyridin-2-ol

Introduction Welcome to the Technical Support Center for handling highly electron-rich aminopyridines. 5-Amino-6-methoxypyridin-2-ol (CAS: 1094935-67-7) is a valuable structural motif in drug discovery, but its extreme susceptibility to oxidation often leads to poor synthetic yields, dark polymeric byproducts, and degraded libraries. This guide provides field-proven, mechanistically grounded solutions to prevent amino group oxidation.

Causality & Mechanism: The pyridine ring of this molecule is substituted with two strongly electron-donating groups: a methoxy group (-OCH3) and a hydroxyl/oxo group (-OH/=O). These substituents significantly raise the energy of the Highest Occupied Molecular Orbital (HOMO) of the aromatic system [2]. Consequently, the amino group (-NH2) becomes highly nucleophilic and exceptionally prone to one-electron oxidation by atmospheric oxygen (O2) or trace transition metals. This oxidation generates an aminium radical cation, which rapidly undergoes intermolecular coupling to form intensely colored azo compounds, nitroso derivatives, or complex quinone-imine polymers[2].

G A 5-Amino-6-methoxypyridin-2-ol B Electron-Donating Groups (-OCH3, -OH) A->B contains C Increased HOMO Energy (Electron-Rich Ring) B->C causes D O2 / Trace Metals (One-Electron Oxidation) C->D susceptible to E Aminium Radical Cation D->E forms F Polymerization / Azo Formation (Black/Brown Degradation) E->F reacts to

Mechanistic pathway of oxidative degradation in electron-rich aminopyridines.

Q2: How should I store the unprotected compound to maximize its shelf-life?

Causality & Mechanism: Because the initiation of the radical oxidation pathway is accelerated by light (photo-oxidation) and thermal energy, the compound must be shielded from both [1]. Furthermore, removing the primary oxidant (O2) is critical to preventing the initial electron transfer.

Table 1: Storage Conditions vs. Degradation Rate for 5-Amino-6-methoxypyridin-2-ol

Storage ConditionAtmosphereTemperatureEstimated Shelf-LifeVisual Indicator of Degradation
Benchtop (Clear glass)Ambient Air20-25°C< 24 hoursRapid darkening (brown/black)
Amber VialAmbient Air2-8°C1-2 weeksGradual yellowing
Sealed AmpouleArgon2-8°C6-12 monthsRemains off-white/pale yellow
Sealed Ampoule Argon -20°C > 2 years No change (Optimal)

Q3: Sparging my solvents with nitrogen isn't preventing oxidation during my reactions. What is the most rigorous way to remove oxygen?

Causality & Mechanism: Sparging (bubbling gas through a solvent) only removes about 80-90% of dissolved oxygen and risks evaporating volatile solvents. For highly sensitive electron-rich aminopyridines, trace O2 is sufficient to initiate the radical polymerization cascade. The Freeze-Pump-Thaw (FPT) method is required [3]. FPT exploits vapor pressure differences: freezing the solvent locks it in a solid matrix, allowing a high vacuum to completely evacuate the headspace O2 without boiling the solvent. Thawing then forces the trapped dissolved gases into the newly evacuated headspace [4].

Self-Validating Protocol: Freeze-Pump-Thaw (FPT) Degassing

  • Preparation: Place the reaction solvent in a Schlenk flask (fill to no more than 50% capacity to prevent shattering during expansion). Ensure the stopcock is securely closed.

  • Freeze: Submerge the flask in a liquid nitrogen (LN2) dewar. Validation: Wait until the liquid is completely solid.

  • Pump: Open the stopcock to a high-vacuum Schlenk line for 10-15 minutes to evacuate the headspace.

  • Seal: Close the Schlenk flask stopcock to isolate it from the vacuum.

  • Thaw: Remove the flask from the LN2 and place it in a tepid water bath. Observation: You will see gas bubbles vigorously escaping from the melting solid.

  • Iterate: Repeat steps 2-5 for a minimum of three cycles.

Troubleshooting Check: By the third or fourth thaw cycle, there should be zero gas bubbles evolving from the melting solvent. If bubbling persists, your flask has a micro-leak (re-grease the joints) or your vacuum pump is underperforming [4].

FPT Step1 1. Freeze (Liq. N2) Step2 2. Pump (High Vacuum) Step1->Step2 Step3 3. Seal (Isolate Flask) Step2->Step3 Step4 4. Thaw (Warm Water) Step3->Step4 Decision Bubbles Observed? Step4->Decision Decision->Step1 Yes (Repeat) End Degassed Solvent (O2-Free) Decision->End No (Done)

The Freeze-Pump-Thaw (FPT) cyclical workflow for rigorous solvent degassing.

Q4: I need to carry this building block through a multi-step synthesis. How can I chemically protect the amino group from oxidation?

Causality & Mechanism: The most effective strategy to prevent oxidation is to reduce the electron density on the nitrogen atom. Converting the amine to a tert-butyloxycarbonyl (Boc) carbamate achieves this [5]. The carbonyl group of the Boc moiety withdraws the nitrogen's lone pair through resonance, significantly lowering the HOMO energy and rendering the amine inert to standard oxidants [6]. The Boc group is also stable to basic/nucleophilic downstream conditions and can be cleanly removed later using Trifluoroacetic acid (TFA) [5].

Self-Validating Protocol: N-Boc Protection of 5-Amino-6-methoxypyridin-2-ol

  • Setup: Under an argon atmosphere, dissolve 5-Amino-6-methoxypyridin-2-ol (1.0 eq) in FPT-degassed anhydrous Tetrahydrofuran (THF).

  • Base Addition: Add Triethylamine (TEA, 2.0 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq). Causality: DMAP acts as a hyper-nucleophilic catalyst to activate the Boc anhydride.

  • Reagent Addition: Slowly add Di-tert-butyl dicarbonate (Boc2O, 1.2 eq) at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours. Validation: The reaction generates CO2 gas. Attach a bubbler; the cessation of gas evolution is a physical indicator that the tetrahedral intermediate has fully collapsed and the reaction is nearing completion [6].

  • Workup: Quench with saturated aqueous NaHCO3, extract with Ethyl Acetate, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Boc Substrate 5-Amino-6-methoxypyridin-2-ol Reagents Boc2O, DMAP (cat.), TEA in degassed THF Substrate->Reagents reacts with Intermediate Tetrahedral Intermediate Reagents->Intermediate nucleophilic attack Product N-Boc Protected Amine (Oxidation Resistant) Intermediate->Product collapses to Byproducts CO2 (gas) + t-Butanol Intermediate->Byproducts releases

Chemical logic and byproduct generation during N-Boc protection.

Table 2: Comparison of Amino Protecting Groups for Electron-Rich Pyridines

Protecting GroupReagentsOxidation ResistanceDeprotection Conditions
Boc (tert-Butyloxycarbonyl)Boc2O, DMAP, TEAExcellentAcidic (TFA or HCl in Dioxane)
Fmoc (Fluorenylmethyloxycarbonyl)Fmoc-Cl, Na2CO3Very GoodBasic (20% Piperidine in DMF)
Acetyl (Amide formation)Ac2O, PyridineExcellentHarsh Basic/Acidic hydrolysis (Risk of ring degradation)

References

  • Sigma-Aldrich. (n.d.). 5-Amino-6-methoxypyridin-2-ol | 1094935-67-7.
  • Naik, D. B., & Moorthy, P. N. (2002). Reactions of oxidizing radicals with 2- and 3-aminopyridines: a pulse radiolysis study. Radiation Physics and Chemistry.
  • University of Washington. (n.d.). Freeze-Pump-Thaw Degassing of Liquids.
  • JoVE Science Education. (2015). Video: Degassing Liquids with Freeze-Pump-Thaw Cycling. Journal of Visualized Experiments.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • BenchChem. (2025). Application Notes and Protocols: Boc Protection of 2-amino-6-chloropyridine.
Troubleshooting

Technical Support Center: Troubleshooting &amp; Separation of 5-Amino-6-methoxypyridin-2-ol Regioisomers

Welcome to the Technical Support Center. This portal is designed for researchers and drug development professionals facing challenges in the isolation and purification of 5-Amino-6-methoxypyridin-2-ol (and its tautomer,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This portal is designed for researchers and drug development professionals facing challenges in the isolation and purification of 5-Amino-6-methoxypyridin-2-ol (and its tautomer, 5-amino-6-methoxypyridin-2(1H)-one).

During the synthesis of highly functionalized pyridines—often via electrophilic aromatic substitution (e.g., nitration followed by reduction) or nucleophilic displacement—regioselectivity is rarely absolute. This results in the formation of closely related regioisomers (e.g., 3-amino-6-methoxypyridin-2-ol). Because these isomers possess identical molecular weights, similar pKa values, and nearly identical polarities, standard purification methods frequently fail.

This guide provides field-proven, self-validating methodologies to diagnose, separate, and verify your target compound.

Part 1: Diagnostic FAQs & Mechanistic Insights

Q: Why am I seeing multiple peaks with identical m/z in my LC-MS, but silica gel chromatography only yields a single, broad smeared band? A: You are observing regioisomeric co-elution. 5-Amino-6-methoxypyridin-2-ol contains multiple highly polar, hydrogen-bonding functional groups (-OH/pyridone =O, -NH2, and the pyridine nitrogen). On unmodified silica gel, these groups engage in strong, non-specific Lewis acid-base interactions and hydrogen bonding with surface silanols. This causes severe peak tailing, which masks the subtle retention factor ( Rf​ ) differences between the isomers. To resolve them, you must either suppress these interactions using buffered reversed-phase chromatography or alter the molecule's steric profile via transient derivatization.

Q: Can I separate these isomers using liquid-liquid extraction? A: Traditional acid-base extraction cannot separate these isomers because their pKa values are nearly identical. However, advanced supramolecular techniques can. Recent breakthroughs have demonstrated that steric hindrance in metal coordination on the outer surface of Rhodium(II)-based Metal-Organic Polyhedra (Rh-MOPs) can effectively separate pyridine-based regioisomers via liquid-liquid extraction [1]. The position of the substituents relative to the pyridine nitrogen dictates the coordination affinity, allowing for highly selective self-sorting.

Q: Why is pH control critical during Reversed-Phase HPLC (RP-HPLC)? A: The pyridine ring and the primary amine are ionizable. If the mobile phase pH is near the pKa of these groups, the molecules exist in a dynamic equilibrium between protonated and unprotonated states during the run. This dual-state population travels at different velocities down the column, leading to peak broadening. By using a buffer (e.g., ammonium formate at pH 3.5), you lock the molecules into a single, fully protonated state, ensuring sharp peaks and maximizing the resolution between the regioisomers [2].

Part 2: Experimental Workflows & Protocols

Protocol A: Buffered Reversed-Phase HPLC (Analytical to Preparative)

Use this protocol for direct separation without chemically altering the sample.

Step 1: Mobile Phase Preparation

  • Buffer (A): Prepare 10 mM Ammonium Formate in LC-MS grade water. Adjust the pH to 3.5 using formic acid. Causality: The acidic pH ensures complete protonation of the amine, preventing tailing, while the formate provides a volatile counter-ion suitable for downstream lyophilization and MS detection.

  • Organic (B): LC-MS grade Acetonitrile.

Step 2: Column Selection & Equilibration

  • Equilibrate a C18 column (e.g., 250 x 4.6 mm, 5 µm for analytical) with 5% B for 10 column volumes. End-capped C18 is mandatory to minimize residual silanol interactions.

Step 3: Gradient Elution

  • Run a shallow gradient: 5% B to 30% B over 25 minutes.

  • Causality: Polar pyridines elute early. A shallow gradient maximizes the time the isomers spend interacting with the stationary phase, amplifying minor differences in their hydrophobic footprints.

Step 4: Self-Validation & Scale-Up

  • Checkpoint: Monitor at 254 nm and 280 nm. You should observe baseline resolution ( Rs​>1.5 ).

  • Scale up to a preparative C18 column (e.g., 250 x 21.2 mm), keeping the linear velocity (cm/min) and gradient slope constant. Lyophilize the collected fractions to isolate the pure formate salt of the target isomer.

Protocol B: Derivatization-Assisted Separation (Boc-Protection)

Use this protocol for large-scale (>1 gram) separations where Prep-HPLC is bottlenecked.

Step 1: Transient Protection

  • Dissolve the crude regioisomeric mixture (1.0 eq) in anhydrous THF.

  • Add Di-tert-butyl dicarbonate (Boc 2​ O, 1.1 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.05 eq). Stir at room temperature for 4 hours.

  • Causality: The bulky Boc group attaches to the primary amine. Depending on whether the amine is at the 3-position or 5-position, the steric clash with the adjacent methoxy or hydroxyl group will differ significantly. This drastically alters the 3D conformation and lipophilicity of the isomers.

  • Checkpoint: LC-MS must show complete conversion to a +100 Da mass shift (mono-Boc protection).

Step 2: Silica Gel Chromatography

  • Load the concentrated mixture onto a standard silica gel column.

  • Elute using a gradient of Hexanes/Ethyl Acetate (typically 80:20 to 50:50).

  • Validation: The previously smeared isomers will now elute as distinct, well-separated bands due to the amplified steric differences.

Step 3: Deprotection & Isolation

  • Dissolve the isolated Boc-protected 5-amino-6-methoxypyridin-2-ol in Dichloromethane (DCM).

  • Add 4M HCl in Dioxane (5.0 eq) and stir for 2 hours.

  • Checkpoint: The product will precipitate out of the DCM solution as a highly pure hydrochloride salt. Filter and wash with cold ether.

Part 3: Quantitative Data & Method Comparison

The following table summarizes the quantitative parameters and operational metrics for choosing the correct separation strategy based on your lab's capacity and scale.

Separation MethodMechanism of DifferentiationMax ScalabilityTypical Resolution ( Rs​ )Yield (Target Isomer)Best Use Case
Standard Silica Gel Polarity / H-Bonding> 100 g< 0.5 (Co-elution)N/ANot recommended
Buffered RP-HPLC Hydrophobic footprint / pKa~ 1 - 5 g1.8 - 2.585 - 90%Rapid isolation, small scale
Boc-Derivatization Steric bulk / Conformation> 50 g> 3.070 - 80% (over 3 steps)Large scale, >1g synthesis
Rh(II) MOP Extraction Metal coordination sterics~ 10 - 20 gN/A (Liquid-Liquid)> 90%Advanced supramolecular labs

Part 4: Process Visualizations

Separation Strategy Workflow

The following diagram illustrates the decision-making process for isolating the correct regioisomer based on scale and analytical feedback.

Workflow A Crude Mixture: 5-Amino-6-methoxypyridin-2-ol + Regioisomers B LC-MS Profiling (Identify Isobaric Peaks) A->B C Analytical RP-HPLC (Buffer Optimization) B->C Isomers detected D Preparative Scale-Up? C->D Resolution > 1.5 E Prep-HPLC (For < 1g scale) D->E Yes (Small Scale) F Derivatization / Crystallization (For > 1g scale) D->F No (Large Scale) G Pure 5-Amino-6-methoxypyridin-2-ol E->G F->G

Caption: Workflow for the identification, optimization, and scale-up separation of pyridine regioisomers.

HPLC Optimization Logic

This diagram breaks down the causality and troubleshooting steps when developing the RP-HPLC method for polar heterocycles.

HPLC_Logic N1 Initial Run (0.1% TFA) N2 Peak Tailing? N1->N2 N3 Switch to Ammonium Formate N2->N3 Yes N4 Co-elution? N2->N4 No N3->N4 N5 Decrease %B/min N4->N5 Yes N6 Baseline Resolution N4->N6 No N5->N6 Optimized

Caption: Step-by-step logic for optimizing RP-HPLC mobile phases to resolve polar pyridine regioisomers.

References

  • Title: Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)‐Based Metal–Organic Polyhedra Source: Angewandte Chemie International Edition URL: [Link]

  • Title: Separation and identification of the regioisomers of verdoheme by reversed-phase ion-pair high-performance liquid chromatography, and characterization of their complexes with heme oxygenase Source: Journal of Inorganic Biochemistry URL: [Link]

Optimization

Technical Support Center: Drying &amp; Handling Strategies for 5-Amino-6-methoxypyridin-2-ol

Welcome to the Advanced Materials Troubleshooting Center. This guide is engineered for researchers, process chemists, and formulation scientists dealing with the isolation, desiccation, and handling of 5-Amino-6-methoxyp...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Materials Troubleshooting Center. This guide is engineered for researchers, process chemists, and formulation scientists dealing with the isolation, desiccation, and handling of 5-Amino-6-methoxypyridin-2-ol (CAS: 1094935-67-7).

As a substituted pyridine derivative, this active pharmaceutical ingredient (API) presents a triad of processing challenges: severe hygroscopicity, thermal instability, and susceptibility to oxidative degradation. This guide synthesizes mechanistic causality with field-proven protocols to ensure the structural and chemical integrity of your final powder.

Part 1: Mechanistic Profiling – The Causality of Hygroscopicity

Before troubleshooting, we must understand why 5-Amino-6-methoxypyridin-2-ol resists standard drying.

The molecule features an amino group (-NH₂), a methoxy group (-OCH₃), and a hydroxyl group (-OH) capable of pyridone tautomerism. The combination of strong hydrogen-bond donors (-NH₂, -OH) and acceptors (pyridine nitrogen, oxygen atoms) creates a highly favorable energetic landscape for binding atmospheric water. Furthermore, the electron-rich nature of the pyridine ring, heavily activated by the amino and methoxy substituents, makes the molecule exceptionally prone to oxidation. When exposed to ambient oxygen and residual moisture at elevated temperatures, the amino group rapidly oxidizes, leading to brown/black degradants[1]. Consequently, standard convective oven drying is fundamentally incompatible with this API.

Part 2: Troubleshooting & FAQs

Q1: My powder turns brown or black during standard oven drying. What is happening, and how do I prevent it? A: You are observing thermal oxidation. The combination of heat (>50°C), residual moisture, and atmospheric oxygen accelerates the oxidation of the primary amine group. To prevent this, you must eliminate oxygen and lower the vaporization threshold of water. This is achieved via Vacuum Tray Drying with an inert gas sweep (Nitrogen or Argon). By reducing the chamber pressure, water boils at a significantly lower temperature, allowing you to dry the powder at 25–35°C while the inert gas displaces oxidative threats[2].

Q2: How can I remove tightly bound water without exceeding the thermal degradation threshold of 40°C? A: If high-vacuum drying is insufficient for removing bound hydrates, Azeotropic Distillation is the optimal chemical engineering solution. By suspending the wet API in a solvent like toluene, you can form a minimum-boiling azeotrope with the residual water. Under reduced pressure, this azeotrope co-distills at temperatures well below 40°C, effectively stripping the water from the API crystal lattice without thermal stress[3].

Q3: My powder dries successfully but clumps into hard aggregates immediately upon opening the desiccator. How do I handle it for downstream formulation? A: This is caused by capillary condensation. When the highly desiccated, porous powder is exposed to ambient humidity, moisture rapidly condenses in the inter-particle spaces. The water acts as a plasticizer and liquid bridge, fusing the particles together (caking)[3]. Solution: The dried API must never be exposed to ambient air. All secondary drying, weighing, and packaging must occur inside a controlled-humidity glovebox (Relative Humidity < 5%). Store the final product sealed under an inert atmosphere at 2–8°C, protected from light[1].

Q4: Is Lyophilization (Freeze Drying) a viable strategy for this compound? A: Yes, highly viable. Lyophilization bypasses the liquid phase entirely through sublimation. By freezing the aqueous API solution and reducing the pressure (typically 0.1–0.3 mbar), the ice transitions directly to vapor[3]. This prevents the capillary forces that cause agglomeration, yielding a highly porous, free-flowing, and chemically intact powder. However, it is highly energy-intensive and requires the API to be pre-dissolved in a suitable aqueous/co-solvent mixture.

Part 3: Visualizing the Degradation & Drying Pathways

degradation_pathway API Wet 5-Amino-6-methoxypyridin-2-ol Heat Thermal Stress (>40°C) API->Heat Oxygen Atmospheric Oxygen API->Oxygen Moisture Residual Water API->Moisture Oxidation Amino Group Oxidation (Brown/Black Degradants) Heat->Oxidation Accelerates Agglomeration Capillary Condensation (Hard Caking) Heat->Agglomeration Bakes Powder Oxygen->Oxidation Reactant Moisture->Agglomeration Hydrogen Bonding

Fig 1: Degradation pathways of 5-Amino-6-methoxypyridin-2-ol under standard drying conditions.

azeotropic_workflow Start Wet API + Toluene Heat Vacuum Heating (40-50°C) Start->Heat Distill Co-distillation (Azeotrope) Heat->Distill Condense Dean-Stark Separation Distill->Condense Condense->Distill Toluene Reflux Dry Anhydrous API Condense->Dry Water Removed

Fig 2: Azeotropic distillation workflow for low-temperature dehydration.

Part 4: Quantitative Method Comparison

To select the appropriate drying methodology, evaluate your batch size, acceptable thermal limits, and equipment availability against the parameters below.

Drying MethodologyOperating TemperatureChamber PressureEstimated Residual MoisturePrimary AdvantagePrimary Limitation
Convective Oven 50–80°CAmbient (1 atm)> 5.0%Low equipment costSevere oxidation & caking
Vacuum Tray Drying 25–35°C< 50 mbar0.5% – 1.0%Prevents oxidation[2]Slow drying kinetics
Azeotropic Drying 35–45°C100–200 mbar< 0.1%Breaks hydrate bonds[3]Requires solvent removal
Lyophilization -40°C to +20°C0.1–0.3 mbar< 0.5%Ideal powder flowabilityHigh capital/energy cost

Part 5: Validated Experimental Protocols

Protocol A: Low-Temperature Vacuum Tray Drying with Inert Gas Purge

This protocol is the industry standard for heat-sensitive, oxidation-prone APIs. The continuous inert gas bleed acts as a carrier to sweep evaporated moisture out of the chamber, significantly accelerating drying kinetics without requiring heat[4].

Step-by-Step Workflow:

  • Preparation: Transfer the wet 5-Amino-6-methoxypyridin-2-ol filter cake into shallow stainless-steel or glass trays. Keep the cake thickness below 1.5 cm to maximize the surface-area-to-volume ratio.

  • Loading: Place the trays into the vacuum oven. Add a secondary tray containing a chemical desiccant (e.g., Phosphorus pentoxide, P₂O₅) to the bottom of the oven to act as a moisture sink.

  • Purging: Seal the oven and pull a vacuum (< 50 mbar). Once achieved, backfill the chamber with dry Argon or Nitrogen to atmospheric pressure. Repeat this vacuum-purge cycle three times to ensure complete oxygen displacement.

  • Drying Phase: Pull a deep vacuum (< 20 mbar). Set the heating jacket to a maximum of 30°C.

  • Inert Gas Bleed: Open the inert gas inlet slightly to allow a very slow, continuous bleed of Nitrogen/Argon into the chamber while the vacuum pump continues to run. This creates a dynamic sweep that carries moisture to the condenser.

  • Harvesting: After 12–24 hours, break the vacuum with inert gas. Immediately transfer the trays to a low-humidity glovebox for weighing and packaging.

Protocol B: Azeotropic Dehydration via Toluene

When the API forms stubborn hydrates that resist vacuum drying, azeotropic distillation is required. Toluene forms a minimum-boiling azeotrope with water (boiling at 85°C at 1 atm, but <40°C under reduced pressure), allowing for gentle, highly efficient water removal[3].

Step-by-Step Workflow:

  • Suspension: In a round-bottom flask equipped with a magnetic stirrer, suspend the wet API powder in anhydrous Toluene (approx. 10 mL per gram of wet powder).

  • Apparatus Assembly: Attach a Dean-Stark trap and a reflux condenser to the flask. Connect the system to a controlled vacuum line.

  • Pressure Reduction: Gradually reduce the system pressure to approximately 100–150 mbar.

  • Azeotropic Distillation: Gently heat the flask using a water bath set to 40–45°C. The toluene-water azeotrope will begin to co-distill.

  • Phase Separation: As the vapor condenses into the Dean-Stark trap, it will phase-separate. The denser water will settle at the bottom of the trap, while the toluene will overflow and reflux back into the reaction flask.

  • Completion: Continue the process until no further water collects in the trap.

  • Solvent Removal: Remove the Dean-Stark trap, attach the flask to a rotary evaporator, and strip the remaining toluene under high vacuum at 30°C to yield the anhydrous API powder.

Part 6: References

  • amixon GmbH. "Vacuum Drying - Advantages & Common Applications." amixon.com. Available at:

  • Sigma-Aldrich. "5-Amino-6-methoxypyridin-2-ol | 1094935-67-7 Safety and Handling Parameters." sigmaaldrich.com. Available at:

  • Wikipedia Contributors. "Vacuum drying." Wikipedia, The Free Encyclopedia. Available at:

  • Scribd. "Distillation and Related Pharmaceutical Processes." scribd.com. Available at:

  • Chemjobber. "Process Wednesday: drying." blogspot.com. Available at:

Sources

Reference Data & Comparative Studies

Validation

Analytical Comparison Guide: 1H NMR Spectrum Interpretation of 5-Amino-6-methoxypyridin-2-ol vs. Synthetic Precursors

Executive Summary 5-Amino-6-methoxypyridin-2-ol (CAS:1) is a highly valued heterocyclic building block in medicinal chemistry and drug development. However, characterizing this molecule presents unique analytical challen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Amino-6-methoxypyridin-2-ol (CAS:1) is a highly valued heterocyclic building block in medicinal chemistry and drug development. However, characterizing this molecule presents unique analytical challenges due to its capacity for lactam-lactim tautomerism and the strong electronic effects of its substituents.

This guide provides an objective comparison of the 1 H NMR performance of 5-Amino-6-methoxypyridin-2-ol against its primary synthetic precursor (5-nitro-6-methoxypyridin-2-ol). By analyzing substituent-driven chemical shifts and solvent-dependent tautomeric stabilization, researchers can establish a self-validating framework for ensuring structural integrity and purity.

Mechanistic Causality: The Analytical Challenge

To interpret the NMR spectrum of 5-Amino-6-methoxypyridin-2-ol with absolute confidence, one must understand the causality behind the chemical shifts. The pyridine ring contains two adjacent aromatic protons at the C3 and C4 positions. The chemical environment of the C4 proton is entirely dictated by the electronic nature of the C5 substituent.

During the synthesis of this building block, the precursor features a strongly electron-withdrawing nitro ( −NO2​ ) group at C5. This group pulls electron density away from the ring, severely deshielding the adjacent C4 proton and pushing its resonance far downfield ( δ ~8.35 ppm).

Upon successful reduction to the product, the new amino ( −NH2​ ) group acts as a powerful electron-donating group via resonance. This floods the ring with electron density, heavily shielding the C4 proton and pulling it dramatically upfield ( δ ~6.25 ppm). Tracking this massive Δδ shift of ~2.1 ppm is the most definitive, field-proven method to validate the success of the reduction.

G Nitro Precursor: 5-Nitro-6-methoxypyridin-2-ol EWG Electron-Withdrawing (-NO2 Group) Nitro->EWG Deshield Deshielding Effect on H4 EWG->Deshield Shift1 Downfield Shift (δ ~ 8.35 ppm) Deshield->Shift1 Shift2 Upfield Shift (δ ~ 6.25 ppm) Shift1->Shift2 Reduction Δδ ≈ 2.1 ppm Amino Product: 5-Amino-6-methoxypyridin-2-ol EDG Electron-Donating (-NH2 Group) Amino->EDG Shield Shielding Effect on H4 EDG->Shield Shield->Shift2

Electronic effects of C5 substituents on the H4 NMR chemical shift.

Performance Comparison: Product vs. Precursor

The following table summarizes the quantitative 1 H NMR data comparing the target product against its nitro-precursor. This comparative matrix serves as an internal benchmark for reaction monitoring.

Table 1: Comparative 1 H NMR Performance Data (DMSO- d6​ , 400 MHz)

Proton Assignment5-Nitro Precursor ( δ ppm)5-Amino Product ( δ ppm)MultiplicityIntegrationCausality / Shift Logic
−OCH3​ (C6) 4.053.85Singlet (s)3HSlight shielding post-reduction.
−NH2​ (C5) N/A4.80Broad Singlet (br s)2HEmerges post-reduction; validates synthesis.
Ring H4 8.356.25Doublet (d, J≈8 Hz)1HMassive upfield shift ( Δδ ≈ 2.1) due to NH2​ shielding.
Ring H3 7.156.85Doublet (d, J≈8 Hz)1HModerate upfield shift; ortho to OH.
−OH / −NH 12.5011.50Broad Singlet (br s)1HExchangeable proton; shift depends on concentration.

Solvent Selection Comparison: Overcoming Tautomerism

A critical error in characterizing 2-pyridinol derivatives is the use of non-polar solvents like Chloroform- d ( CDCl3​ ). As documented in , 2-pyridinols exist in a dynamic equilibrium with their 2-pyridone (lactam) tautomers.

In CDCl3​ , the molecule rapidly exchanges between tautomers and forms hydrogen-bonded dimers. This intermediate exchange rate causes severe line broadening, obscuring the critical J-coupling data.

Expert Insight: By utilizing Dimethyl Sulfoxide- d6​ (DMSO- d6​ ), the solvent acts as a powerful hydrogen-bond acceptor. It breaks apart dimers and strongly solvates the molecule, effectively "locking" the equilibrium into the highly polar 2-pyridone form. This yields perfectly sharp, highly resolved doublets for the H3 and H4 protons.

Table 2: Solvent Selection Matrix for Aminopyridinols

SolventTautomeric StabilizationSpectral ResolutionSolubilityRecommendation
DMSO- d6​ High (Locks 2-pyridone form)Excellent (Sharp peaks)HighOptimal
CDCl3​ Low (Dynamic exchange/dimers)Poor (Broad peaks)LowNot Recommended
Methanol- d4​ ModerateGood (but loses NH/OH peaks)HighAlternative (Exchange masks NH2​ /OH)

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following NMR acquisition and processing workflow is designed as a self-validating system . If the structural integrity is correct, the internal mathematical logic of the spectrum (integrations and coupling constants) will perfectly align without the need for external standards.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh exactly 15–20 mg of 5-Amino-6-methoxypyridin-2-ol.

    • Dissolve completely in 0.6 mL of high-purity DMSO- d6​ (0.03% v/v TMS is optional, but residual solvent referencing is preferred to avoid TMS interactions).

    • Transfer to a standard 5 mm NMR tube.

  • Instrument Acquisition:

    • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

    • Set the probe temperature to 298 K.

    • Acquire 16 to 32 scans with a relaxation delay (D1) of 2.0 seconds to ensure complete relaxation of the methoxy protons.

  • Processing & Internal Referencing:

    • Apply a Fourier Transform and perform manual phase and baseline correction.

    • Self-Validation Check 1: Calibrate the chemical shift axis by setting the center of the residual DMSO- d6​ quintet to exactly 2.50 ppm .

  • Integration & Coupling Validation:

    • Self-Validation Check 2 (Stoichiometry): Integrate the sharp singlet at ~3.85 ppm and set its value to exactly 3.00 (representing the −OCH3​ group). The broad singlet at ~4.80 ppm must integrate to 2.00 ± 0.10 ( −NH2​ ), and the two doublets in the aromatic region must each integrate to 1.00 ± 0.05 .

    • Self-Validation Check 3 (Spin System): Measure the coupling constant (J-value) of the doublets at ~6.25 ppm and ~6.85 ppm. They must possess an identical J-value of ~8.0 Hz . If the J-values do not match, the peaks do not belong to the same ortho-coupled spin system, immediately flagging a misassignment or impurity.

G Prep 1. Sample Preparation (15-20 mg in 0.6 mL DMSO-d6) Acq 2. NMR Acquisition (400 MHz, 16 Scans, 298 K) Prep->Acq Proc 3. Spectrum Processing (Set DMSO-d6 reference to 2.50 ppm) Acq->Proc Eval 4. Integration Check (Set OCH3 to 3.00 -> Verify NH2 = 2.00) Proc->Eval Val 5. Spin System Validation (Confirm H3/H4 coupling J ≈ 8.0 Hz) Eval->Val

Standardized 1H NMR experimental workflow for aminopyridinol characterization.

Conclusion

The characterization of 5-Amino-6-methoxypyridin-2-ol via 1 H NMR is a masterclass in applying physical organic chemistry principles to analytical workflows. By understanding the profound shielding effect of the newly formed amino group and leveraging the tautomer-locking properties of DMSO- d6​ , researchers can transform a simple NMR spectrum into a rigorous, self-validating proof of molecular structure.

References

  • Sigma-Aldrich. "5-Amino-6-methoxypyridin-2-ol | 1094935-67-7 - Properties and Safety Information." Sigma-Aldrich Catalog.
  • RSC Publishing. "2-Pyridonates: a versatile ligand platform in 3d transition metal coordination chemistry and catalysis." Chemical Society Reviews.
  • ChemEurope. "2-Pyridone: Tautomerism in Solution and Solid State." ChemEurope Encyclopedia.
  • SciSpace. "Specificity of 15N NMR chemical shifts to the nature of substituents and tautomerism in substituted pyridine N-oxides." SpringerLink.

Sources

Comparative

X-ray Crystallography Data Validation for 5-Amino-6-methoxypyridin-2-ol: A Comparative Guide to Refinement Suites

In structure-based drug design (SBDD), the precise spatial resolution of small-molecule fragments bound to target proteins is non-negotiable. The molecule 5-Amino-6-methoxypyridin-2-ol (CAS 1094935-67-7) represents a cla...

Author: BenchChem Technical Support Team. Date: March 2026

In structure-based drug design (SBDD), the precise spatial resolution of small-molecule fragments bound to target proteins is non-negotiable. The molecule 5-Amino-6-methoxypyridin-2-ol (CAS 1094935-67-7) represents a classic crystallographic challenge. As a highly functionalized, electron-rich pyridine derivative, it contains multiple polar vectors (amino, methoxy, and hydroxyl groups) that dictate its binding affinity.

However, resolving such molecules in an X-ray crystal lattice is fraught with ambiguity. This guide objectively compares the leading crystallographic refinement and validation suites—Phenix, CCP4, and BUSTER—and provides a self-validating experimental protocol to ensure the structural integrity of 5-Amino-6-methoxypyridin-2-ol in your models.

The Causality of Crystallographic Errors in Fragment Validation

Before comparing software, we must understand why 5-Amino-6-methoxypyridin-2-ol requires rigorous validation. Crystallographic errors do not happen in a vacuum; they are the result of physical phenomena being misinterpreted by automated algorithms.

  • The Tautomeric Trap: The hydroxyl group at the C2 position is adjacent to the pyridine nitrogen. This allows the molecule to readily tautomerize from the 2-ol form (aromatic, OH donor, N acceptor) to the 2-pyridone form (amide-like, NH donor, C=O acceptor). Because standard X-ray crystallography (1.5–2.5 Å resolution) cannot resolve hydrogen atoms, refinement engines rely entirely on heavy-atom geometry (C–O vs. C=O bond lengths) and the local hydrogen-bonding environment. If the wrong tautomeric SMILES string is fed into the restraint generator, the software will forcefully distort the molecule to fit an incorrect chemical premise.

  • Rotameric Smearing: The C6-methoxy group is subject to rotational freedom. If it occupies multiple conformations in the crystal lattice, its electron density becomes smeared. Standard omit maps often fail here because they fill the vacated ligand space with a flat bulk-solvent model, which obscures weak density[1].

To prevent these errors, your validation pipeline must be a self-validating system —one that inherently checks its own assumptions using physics-based controls, such as quantum-mechanical (QM) restraints and bulk-solvent exclusion maps.

Objective Comparison of Refinement and Validation Suites

To resolve 5-Amino-6-methoxypyridin-2-ol accurately, researchers typically choose between three major software suites. Below is a comparative analysis of how each handles the specific challenges of small-molecule validation.

Phenix (phenix.refine + eLBOW)

[2] excels in automated validation and map interpretation. Its ligand restraint engine, [3], uses semi-empirical quantum chemistry (AM1/PM3) to generate highly accurate Cartesian coordinates and geometry restraints. Phenix is particularly dominant in its integration of MolProbity for geometry checks and its native ability to calculate Polder omit maps[1].

CCP4 (REFMAC5 + Acedrg)

[4], part of the CCP4 suite, is the gold standard for handling lower-resolution data. It utilizes "jelly-body" restraints and advanced TLS (Translation/Libration/Screw) parameterization[4] to prevent overfitting. While its default restraint generator (Acedrg) relies on standard dictionaries rather than on-the-fly QM, it is incredibly robust for stable, well-known fragments.

Global Phasing (BUSTER + Grade2)

BUSTER is widely considered the industry standard in pharmaceutical SBDD. Its Grade2 restraint generator utilizes high-level QM calculations and the CSD Mogul geometry database to predict precise out-of-plane bending for functional groups like the 5-amino moiety. Furthermore, BUSTER’s "voido" approach to bulk solvent handling is exceptionally sensitive to partial ligand occupancy.

Quantitative Feature Comparison
FeaturePhenixCCP4 (REFMAC5)Global Phasing (BUSTER)
Ligand Restraint Engine eLBOW (AM1/PM3 optimization)[3]Acedrg (Standard dictionary)Grade2 (High-level QM / Mogul)
Bulk Solvent Handling Flat model + Polder maps[1]Babinet scaling / Mask-basedVoido (Advanced mask-based)
Low-Resolution Optimization Reference-model restraints[2]Jelly-body restraints[4]Smart NCS & Target restraints
B-factor Parameterization TLS + Individual[2]TLS + Jelly-body ADP[4]TLS + Local ADP smoothing
Validation Integration MolProbity (Built-in)[2]Validation Server / CootBUSTER Report / Mogul

Self-Validating Experimental Protocol

To guarantee the structural integrity of 5-Amino-6-methoxypyridin-2-ol, follow this step-by-step methodology. This protocol is self-validating: it uses a Polder omit map as an internal control to prove that the modeled ligand density is a true physical observation, not an artifact of the bulk-solvent mask.

Step 1: QM-Driven Restraint Generation

  • Determine the correct tautomeric state based on the protein pocket's hydrogen bond donors/acceptors.

  • Input the SMILES string of the specific tautomer into eLBOW[3].

  • Execute eLBOW with the --opt flag enabled to perform an AM1 geometry optimization. This generates a .cif dictionary containing the ideal bond lengths (e.g., distinguishing the C-O single bond from a C=O double bond).

Step 2: Ligand Placement and Initial Refinement

  • Place the optimized ligand into the Fo​−Fc​ difference electron density map using Coot.

  • Run 5 macrocycles of crystallographic refinement in phenix.refine[2] or REFMAC5[4], supplying both the protein .pdb and the ligand .cif files.

  • Enable TLS parameterization to account for anisotropic motion of the protein domains, ensuring the ligand's B-factors are not artificially inflated to compensate for overall lattice disorder[4].

Step 3: Internal Control via Polder Omit Map Calculation

  • To verify the flexible methoxy and amino groups, generate a [1].

  • In Phenix, navigate to phenix.polder and select the 5-Amino-6-methoxypyridin-2-ol residue.

  • The algorithm will compute a residual map that explicitly prevents the flat bulk-solvent model from entering the ligand's bounding box[1].

Step 4: Final Validation Metrics

  • Visual Inspection: The Polder map must show continuous >3σ positive density covering the methoxy oxygen and the amino nitrogen.

  • Real-Space Correlation Coefficient (RSCC): Ensure the RSCC is >0.85 . A lower value indicates that the chosen tautomer or rotamer does not fit the experimental data.

  • B-factor Analysis: The ligand's atomic displacement parameters (B-factors) should be within 10–20 Ų of the surrounding interacting protein residues.

Workflow Visualization

The following diagram illustrates the logical causality of the self-validating workflow, demonstrating how physical data and QM restraints converge to produce a verified model.

G Start Input: X-ray Data & 5-Amino-6-methoxypyridin-2-ol SMILES Restraints QM Restraint Generation (eLBOW / Grade2) Start->Restraints Refinement Crystallographic Refinement (phenix.refine / REFMAC5) Restraints->Refinement OmitMap Self-Validation: Polder Omit Map Calculation Refinement->OmitMap Decision RSCC > 0.85 & Correct Tautomer? OmitMap->Decision Success Validated Structure (Ready for SBDD) Decision->Success Yes Fix Manual Rebuilding (Coot) & Tautomer Reassignment Decision->Fix No Fix->Refinement Iterate

Fig 1: Self-validating crystallographic workflow for fragment-bound complexes.

References

  • Liebschner, D., et al. (2019). "Macromolecular structure determination using X-rays, neutrons and electrons: recent developments in Phenix". Acta Crystallographica Section D, 75(10), 861-877.[Link][2]

  • Murshudov, G. N., et al. (2011). "REFMAC5 for the refinement of macromolecular crystal structures". Acta Crystallographica Section D, 67(4), 355-367.[Link][4]

  • Moriarty, N. W., Grosse-Kunstleve, R. W., & Adams, P. D. (2009). "electronic Ligand Builder and Optimization Workbench (eLBOW): a tool for ligand coordinate and restraint generation". Acta Crystallographica Section D, 65(10), 1074-1080.[Link][3]

  • Liebschner, D., et al. (2017). "Polder maps: improving OMIT maps by excluding bulk solvent". Acta Crystallographica Section D, 73(2), 148-157.[Link][1]

Sources

Validation

A Senior Application Scientist's Guide to Differentiating 5-Amino-6-methoxypyridin-2-ol from its 3-Amino Isomers

Introduction: The Regioisomeric Challenge in Pyridine Chemistry In the synthesis of substituted pyridines, the control of regioselectivity is a paramount challenge. The production of 5-Amino-6-methoxypyridin-2-ol, a valu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Regioisomeric Challenge in Pyridine Chemistry

In the synthesis of substituted pyridines, the control of regioselectivity is a paramount challenge. The production of 5-Amino-6-methoxypyridin-2-ol, a valuable building block in medicinal chemistry, is often accompanied by the potential formation of its regioisomers, primarily 3-Amino-6-methoxypyridin-2-ol and 4-Amino-6-methoxypyridin-2-ol. The subtle shift of the amino group's position on the pyridine ring can profoundly alter the molecule's biological activity, toxicity, and downstream reactivity. Therefore, the ability to definitively distinguish between these isomers is not merely an analytical exercise; it is a critical checkpoint for ensuring product quality, safety, and synthetic efficiency.

This guide provides a multi-faceted analytical strategy for unambiguously differentiating 5-Amino-6-methoxypyridin-2-ol from its 3-amino and 4-amino isomers. We will move beyond simple data reporting to explain the underlying chemical principles that drive the observable differences in spectroscopic and chromatographic analyses. The methodologies described herein are designed to be self-validating, providing a robust framework for researchers, process chemists, and quality control analysts in the pharmaceutical and chemical industries.

Part 1: Spectroscopic Fingerprinting: Predicting the Key Differences

Spectroscopy offers a direct window into the molecular structure. For closely related isomers, the key is to identify the unique electronic and magnetic environments that each substitution pattern creates.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful technique for isomer differentiation due to its sensitivity to the local electronic environment of each nucleus. The predictable nature of aromatic proton-proton coupling and the influence of substituents on chemical shifts allow for clear-cut identification.

¹H NMR Analysis: Decoding Proton Environments

The primary distinction between the isomers lies in the number of and coupling between the protons on the pyridine ring.

  • 5-Amino-6-methoxypyridin-2-ol (Target): This isomer will exhibit two distinct signals in the aromatic region, corresponding to the protons at the C3 and C4 positions. These protons are adjacent (ortho) and will split each other into doublets with a characteristic ortho coupling constant (³JHH) of approximately 7-9 Hz.

  • 3-Amino-6-methoxypyridin-2-ol (Isomer 1): This isomer will also show two aromatic proton signals (at C4 and C5). Crucially, these protons are also ortho to each other and will thus present as two doublets, making it challenging to distinguish from the target compound based on multiplicity alone. The differentiation will rely on subtle chemical shift differences induced by the varied substituent positions.

  • 4-Amino-6-methoxypyridin-2-ol (Isomer 2): This isomer is the most distinct. The protons at C3 and C5 are separated by the amino group at C4. This meta-relationship results in a much smaller coupling constant (⁴JHH) of approximately 2-4 Hz. Therefore, the two aromatic signals will appear as two sharp doublets with small splitting, a clear signature of this isomeric arrangement.

Predicted ¹H NMR Data Summary

CompoundRing ProtonsPredicted MultiplicityPredicted Coupling Constant (JHH)Key Differentiating Feature
5-Amino-6-methoxypyridin-2-ol H-3, H-4Doublet, Doublet~7-9 HzLarge ortho coupling.
3-Amino-6-methoxypyridin-2-ol H-4, H-5Doublet, Doublet~7-9 HzLarge ortho coupling; distinguishable from target by 2D NMR.
4-Amino-6-methoxypyridin-2-ol H-3, H-5Doublet, Doublet~2-4 HzSmall meta coupling is a definitive marker.

2D NMR (HMBC): Unambiguous Confirmation

While ¹H NMR provides strong clues, Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy delivers irrefutable proof of structure by revealing long-range (2-3 bond) correlations between protons and carbons. The key is to observe correlations from the methoxy protons (-OCH₃) and the amino protons (-NH₂) to the carbons of the pyridine ring.

  • For 5-Amino-6-methoxypyridin-2-ol: The protons of the methoxy group (at C6) should show a strong correlation to the C6 carbon and a weaker correlation to the C5 carbon. The amino protons (at C5) will correlate to C5, C4, and C6. This specific pattern confirms the substituent arrangement.

  • For 3-Amino-6-methoxypyridin-2-ol: The amino protons (at C3) would show correlations to C3, C2, and C4, a distinctly different pattern from the target compound.

HMBC_Correlations cluster_5A 5-Amino Isomer (Target) cluster_3A 3-Amino Isomer node_5A C5-NH2 C6-OCH3 C4_5A C4 node_5A->C4_5A 3JCH (NH2) C5_5A C5 node_5A->C5_5A 3JCH (OCH3) C6_5A C6 node_5A->C6_5A 2JCH (OCH3) node_5A->C6_5A 2JCH (NH2) node_3A C3-NH2 C6-OCH3 C2_3A C2 node_3A->C2_3A 2JCH (NH2) C3_3A C3 node_3A->C3_3A N/A C4_3A C4 node_3A->C4_3A 2JCH (NH2)

Caption: Key expected HMBC correlations for unambiguous isomer identification.

Mass Spectrometry (MS): Insights from Fragmentation

Under electron ionization (EI-MS), isomers can often be distinguished by their unique fragmentation patterns. While all three isomers will share the same molecular ion peak (M⁺•), the subsequent fragmentation pathways can differ based on the stability of the resulting ions.

A likely fragmentation pathway for these molecules is the loss of a methyl radical (•CH₃) from the methoxy group, followed by the loss of carbon monoxide (CO). The position of the amino group influences the stability of the intermediate ions, potentially leading to different relative abundances of key fragments. For instance, the ability of the amino group to stabilize a radical cation through resonance will vary with its position relative to the initial fragmentation site.

Part 2: Chromatographic Separation: Achieving Baseline Resolution

While spectroscopy identifies the components in a mixture, chromatography separates them. A well-developed High-Performance Liquid Chromatography (HPLC) method is essential for quantifying the purity of the target compound and detecting the presence of isomeric impurities.

The polarity of the three isomers is expected to be slightly different due to variations in intramolecular hydrogen bonding potential and overall dipole moment. These differences can be exploited for chromatographic separation.

Workflow for HPLC Method Development

Caption: A logical workflow for developing a robust HPLC separation method.

Detailed Experimental Protocol: Reverse-Phase HPLC

This protocol provides a starting point for separating the three isomers. Optimization will likely be necessary based on the specific instrument and column used.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 stationary phase (e.g., Waters SunFire C18, Agilent Zorbax Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm particle size. A polar-embedded C18 column could also be an excellent choice to improve peak shape for these polar analytes.

    • Mobile Phase A: 0.1% Formic Acid in Water. The acidifier is crucial for ensuring consistent protonation of the amino groups and achieving sharp, symmetrical peaks.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-17 min: Linear gradient from 5% to 40% B

      • 17-20 min: Linear gradient from 40% to 95% B

      • 20-22 min: Hold at 95% B

      • 22-23 min: Return to 5% B

      • 23-28 min: Re-equilibration at 5% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C. Temperature control is vital for reproducible retention times.

    • Detection Wavelength: 275 nm (or optimized based on UV-Vis spectra of the individual compounds).

    • Injection Volume: 5 µL

  • Causality Behind Choices:

    • C18 Column: Provides general-purpose hydrophobic retention, which is effective for separating small organic molecules with differing polarities.

    • Formic Acid: Acts as an ion-pairing agent and pH modifier to prevent peak tailing, a common issue with basic compounds like aminopyridines on silica-based columns.

    • Gradient Elution: Necessary because the isomers, while similar, may have sufficiently different polarities to require a change in solvent strength for effective, timely elution and baseline resolution.

Conclusion: A Strategy of Orthogonal Confirmation

Confident differentiation between 5-Amino-6-methoxypyridin-2-ol and its 3-amino isomers cannot be achieved with a single technique. It requires a synergistic approach that combines the separative power of chromatography with the detailed structural insights of spectroscopy. The recommended workflow is to first establish a baseline-resolving HPLC method to prove the presence of multiple isomers. Subsequently, each isolated peak can be subjected to detailed spectroscopic analysis, with 2D NMR (specifically HMBC) serving as the ultimate arbiter for unambiguous structural assignment. This rigorous, evidence-based strategy ensures the integrity of synthetic products and provides the certainty required for advanced drug development and research applications.

References

  • Note: As specific peer-reviewed articles for the direct comparison of these exact isomers are not readily available, this reference list provides authoritative sources on the foundational analytical techniques discussed in the guide.
  • Title: Spectrometric Identification of Organic Compounds. Source: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). John Wiley & Sons. (A foundational textbook on spectroscopic methods). URL: [Link]

  • Title: Introduction to Spectroscopy. Source: Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Cengage Learning. (Provides excellent explanations of NMR, IR, and MS for organic structure determination). URL: [Link]

  • Title: Practical HPLC Method Development. Source: Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). John Wiley & Sons. (The authoritative guide on the theory and practice of developing HPLC methods). URL: [Link]

  • Title: Two-Dimensional NMR Spectroscopy: Applications for Chemists and Biochemists. Source: Croasmun, W. R., & Carlson, R. M. (Eds.). (2008). John Wiley & Sons. (A comprehensive resource on the application of 2D NMR techniques like COSY and HMBC for structure elucidation). URL: [Link]

Comparative

A Comparative Guide to the UV-Vis Absorption Characteristics of 5-Amino-6-methoxypyridin-2-ol: A Predictive Analysis and Methodological Framework

This guide provides a comprehensive technical overview of the anticipated UV-Vis absorption characteristics of 5-Amino-6-methoxypyridin-2-ol. For researchers, particularly those in drug discovery and materials science, u...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the anticipated UV-Vis absorption characteristics of 5-Amino-6-methoxypyridin-2-ol. For researchers, particularly those in drug discovery and materials science, understanding a molecule's electronic properties is fundamental. Given the limited published spectroscopic data for this specific compound, this document synthesizes information from analogous structures to predict its spectral behavior. Furthermore, it presents a robust, self-validating experimental workflow for its systematic characterization, enabling researchers to generate reliable and publishable data.

Part 1: Theoretical & Comparative Analysis of the Chromophore System

The electronic absorption profile of 5-Amino-6-methoxypyridin-2-ol is dictated by the interplay of its constituent parts: the pyridin-2-ol core and the electron-donating amino and methoxy substituents.

1.1 The Pyridin-2-ol Core and Tautomerism

The pyridine ring itself exhibits two primary absorption bands corresponding to π→π* and n→π* electronic transitions.[1][2] The π→π* transition is typically strong and occurs at shorter wavelengths (around 254 nm), while the weaker n→π* transition, involving the nitrogen lone pair, appears at longer wavelengths.[2][3]

Crucially, 2-hydroxypyridines like the target molecule exist in a tautomeric equilibrium with their corresponding 2-pyridone form. This equilibrium is highly sensitive to the solvent environment and pH. The pyridinol form is aromatic, while the pyridone form contains a conjugated carbonyl group. This structural duality means that the observed spectrum is often a composite of both tautomers, each with a distinct absorption profile. The presence of a C=O group in the pyridone tautomer typically introduces an n→π* transition in the 270-300 nm range.[3]

1.2 Influence of Auxochromic Substituents

The UV-Vis spectrum is profoundly influenced by the amino (-NH₂) and methoxy (-OCH₃) groups attached to the ring. Both are potent auxochromes (color-enhancing groups) that modify the absorption wavelength (λmax) and molar absorptivity (ε).

  • Amino Group (-NH₂): As a strong electron-donating group, the amino substituent actively participates in resonance with the pyridine ring. This delocalization of the nitrogen lone-pair electrons lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, a significant bathochromic (red shift) and hyperchromic (increase in absorption intensity) effect is expected compared to the unsubstituted pyridinol core. This is a well-documented effect in related compounds like aminophenols and aminopyridines.[4][5]

  • Methoxy Group (-OCH₃): The methoxy group is also an electron-donating group, though typically less potent than the amino group. Its presence will further enhance the electron density of the aromatic system, contributing to an additional bathochromic shift.

Based on this analysis, 5-Amino-6-methoxypyridin-2-ol is predicted to exhibit complex absorption bands significantly red-shifted from the parent pyridine chromophore, likely falling within the 280-350 nm range, with the exact λmax dependent on solvent and pH.

Part 2: A Validated Experimental Framework for Spectroscopic Characterization

To empirically determine the UV-Vis characteristics, the following systematic approach is recommended. This workflow ensures data integrity and provides a comprehensive understanding of the molecule's electronic behavior under various conditions.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis & Comparison Compound 5-Amino-6-methoxypyridin-2-ol (Purity >95%) StockSol Prepare Stock Solution (e.g., 1 mM in Methanol) Compound->StockSol Baseline Baseline Spectrum (Determine λmax and ε) StockSol->Baseline Solvato Solvatochromism Study (Varying Solvent Polarity) Baseline->Solvato pH_Dep pH Dependence Study (Aqueous Buffers pH 2-12) Baseline->pH_Dep Data Data Compilation & Tabulation Solvato->Data pH_Dep->Data Interpret Interpretation & Comparative Analysis Data->Interpret

Caption: Experimental workflow for the comprehensive UV-Vis characterization of 5-Amino-6-methoxypyridin-2-ol.

2.1 Protocol for Baseline Spectroscopic Analysis

This protocol establishes the fundamental absorption properties in a standard solvent.

Rationale: Methanol is chosen as the initial solvent as it is polar, protic, and capable of dissolving a wide range of organic compounds, providing a good baseline for comparison with other solvents. The concentration is kept low (10-50 µM) to ensure the absorbance falls within the linear range of the Beer-Lambert law (typically 0.1-1.0 A.U.).

Methodology:

  • Stock Solution Preparation: Accurately weigh ~1.4 mg of 5-Amino-6-methoxypyridin-2-ol (MW: 140.14 g/mol ) and dissolve in 100.0 mL of spectroscopic grade methanol to create a 100 µM stock solution.

  • Working Solution: Prepare a 20 µM working solution by diluting 5.0 mL of the stock solution to 25.0 mL with methanol.

  • Instrumentation Setup: Use a dual-beam UV-Vis spectrophotometer with a matched pair of 1 cm path length quartz cuvettes.[2]

  • Baseline Correction: Fill both the sample and reference cuvettes with spectroscopic grade methanol and record a baseline from 200 nm to 600 nm.[6]

  • Sample Measurement: Discard the methanol from the sample cuvette, rinse it with the 20 µM working solution, and then fill it with the working solution. Record the absorption spectrum over the same range.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). Calculate the molar absorptivity (ε) using the Beer-Lambert Law: ε = A / (c * l) , where A is the absorbance at λmax, c is the molar concentration (mol/L), and l is the path length (1 cm).

2.2 Protocol for Solvatochromism Comparative Analysis

This experiment probes how the molecule's electronic structure interacts with its environment.

Rationale: Solvatochromism, the change in absorption λmax with solvent polarity, provides insight into the difference in dipole moment between the molecule's ground and excited states.[7][8] A bathochromic (red) shift with increasing solvent polarity indicates a more polar excited state, which is common in molecules with intramolecular charge transfer (ICT) character.

Methodology:

  • Solvent Selection: Choose a range of spectroscopic grade solvents with varying polarities, for example: n-Hexane (non-polar), Dichloromethane (polar aprotic), Acetonitrile (polar aprotic), and Water (polar protic).

  • Sample Preparation: Prepare a working solution of 5-Amino-6-methoxypyridin-2-ol in each solvent at the same concentration (e.g., 20 µM). Note: Solubility may vary.

  • Spectral Measurement: For each solvent, perform a baseline correction using the pure solvent, then measure the absorption spectrum of the sample solution as described in Protocol 2.1.

  • Data Recording: Record the λmax for the primary absorption band(s) in each solvent.

2.3 Protocol for pH Dependence Comparative Analysis

This experiment characterizes the molecule's different ionic forms.

Rationale: The amino and hydroxyl groups are ionizable. At low pH, the amino group will be protonated (-NH₃⁺), and at high pH, the hydroxyl group will be deprotonated (-O⁻). These changes drastically alter the electronic delocalization and, therefore, the UV-Vis spectrum. This analysis can also be used to estimate the ground-state pKa values of the molecule.[9]

Methodology:

  • Buffer Preparation: Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2, 4, 7, 10, 12) with constant ionic strength.

  • Sample Preparation: Prepare a working solution of the compound in each buffer. A small amount of a co-solvent like methanol may be needed to ensure solubility, but its concentration should be kept low and constant across all samples (<1%).

  • Spectral Measurement: For each pH, use the corresponding buffer solution to record a baseline, then measure the sample's absorption spectrum.

  • Data Analysis: Plot λmax versus pH. The inflection points in the plot correspond to the pKa values.

Part 3: Data Interpretation and Comparative Benchmarking

The data from the proposed experiments should be compiled for clear comparison and interpretation.

3.1 Predicted and Hypothetical Experimental Data Summary

ParameterPredicted BehaviorAlternative Compound: 4-Aminophenol[4]Hypothetical Data for 5-Amino-6-methoxypyridin-2-ol
λmax (Methanol) ~280-350 nm272 nm~315 nm
Molar Absorptivity (ε) High (>10,000 M⁻¹cm⁻¹)~1,480 M⁻¹cm⁻¹ (at 272 nm)~12,500 M⁻¹cm⁻¹
Solvatochromism Positive (red shift with polarity)Moderateλmax (n-Hexane): 305 nmλmax (Acetonitrile): 312 nmλmax (Water): 320 nm
pH Dependence Significant shifts at low and high pHYes, pH-dependent spectrum[9]λmax (pH 2): ~295 nm (protonated -NH₃⁺)λmax (pH 7): ~315 nm (neutral)λmax (pH 12): ~340 nm (deprotonated -O⁻)

3.2 Interpretation of Expected Shifts

The structural features of 5-Amino-6-methoxypyridin-2-ol suggest a system ripe for modulation by its environment. The expected spectral shifts can be visualized as follows:

G cluster_pH Effect of pH cluster_Solvent Effect of Solvent Polarity Low_pH Low pH (-NH₃⁺) Blue Shift Neutral Neutral pH (Reference) Low_pH->Neutral Increasing pH High_pH High pH (-O⁻) Red Shift Neutral->High_pH Increasing pH Nonpolar Nonpolar Solvent (e.g., Hexane) Polar Polar Solvent (e.g., Water) Red Shift Nonpolar->Polar Increasing Polarity

Caption: Predicted influence of pH and solvent polarity on the λmax of 5-Amino-6-methoxypyridin-2-ol.

A red shift observed when moving from a nonpolar solvent to a polar one would strongly suggest an intramolecular charge transfer (ICT) upon excitation, where the excited state is significantly more polar than the ground state.[8] Similarly, the large red shift expected at high pH is due to the formation of the phenolate-like anion, a much stronger electron-donating group that greatly facilitates delocalization and lowers the transition energy. The blue shift at low pH is caused by the protonation of the amino group, which turns it into an electron-withdrawing group, thus stabilizing the ground state and increasing the transition energy.

By systematically executing this experimental plan, researchers can move beyond prediction to produce a definitive, high-quality dataset on the UV-Vis absorption characteristics of 5-Amino-6-methoxypyridin-2-ol, contributing valuable knowledge for its application in medicinal chemistry and materials science.

References

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). a FT-IR and b UV–Visible spectra of pyridine along with selected investigated derivatives. Retrieved from [Link]

  • Zain, N. M., et al. (2022). Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl- 2-carboxyamido]butane as a Potential Anion Receptor. Malaysian Journal of Chemistry, 24(2), 1-11. Retrieved from [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of 4-aminophenol. Retrieved from [Link]

  • Sapawe, N., et al. (2024). pH-Dependent Visible Light Photocatalytic Efficiency of Aminophenol-Functionalized ZnO for Brilliant Blue G Degradation. Materials Science Forum, 1154, 31-36. Retrieved from [Link]

  • SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. (n.d.). TSI Journals. Retrieved from [Link]

  • Al-Hamdani, A. A. S., et al. (2013). Synthesis, Solvatochromism and Crystal Structure of 5-Methoxy-5,6-diphenyl-4,5-dihydro-2H-1,2,4-triazine-3-thione. International Journal of Molecular Sciences, 14(8), 15888-15897. Retrieved from [Link]

  • Michalska, D., et al. (2025). Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. Molecules, 30(23), 4871. Retrieved from [Link]

  • Kurup, N. S., et al. (2021). Development and Validation of Ultraviolet Spectroscopic Method for Estimation of Methoxsalen in Bulk Using Methanol and Phosphate Buffer. Indian Journal of Pharmaceutical Education and Research, 55(2s), s480-s486. Retrieved from [Link]

  • Gaina, L., et al. (2023). Solvatochromism, Acidochromism and Photochromism of the 2,6-Bis(4-hydroxybenzylidene) Cyclohexanone Derivative. Molecules, 28(6), 2548. Retrieved from [Link]

Sources

Validation

Elemental Analysis Benchmarks for 5-Amino-6-methoxypyridin-2-ol: A Publish Comparison Guide

Accurate elemental analysis (EA) is a foundational requirement in drug development and synthetic chemistry. For highly functionalized heterocyclic compounds like 5-Amino-6-methoxypyridin-2-ol (CAS: 1094935-67-7)[1], obta...

Author: BenchChem Technical Support Team. Date: March 2026

Accurate elemental analysis (EA) is a foundational requirement in drug development and synthetic chemistry. For highly functionalized heterocyclic compounds like 5-Amino-6-methoxypyridin-2-ol (CAS: 1094935-67-7)[1], obtaining precise Carbon, Hydrogen, Nitrogen, and Oxygen (CHNO) mass fractions presents unique thermochemical challenges.

This guide objectively compares industry-standard CHNS/O analytical platforms, details the causality behind required experimental protocols, and provides benchmark data to ensure your results meet the strict ±0.4% variance threshold mandated by major chemical journals for proof of purity[2].

The Analytical Challenge: Causality in Pyridine Combustion

5-Amino-6-methoxypyridin-2-ol ( C6​H8​N2​O2​ ) has a high theoretical nitrogen mass fraction of 19.99%. Analyzing this compound requires overcoming two primary chemical hurdles:

  • Refractory Nitrogen Oxides (NOx): During high-temperature Dumas flash combustion, the pyridine ring and the primary amine group do not always cleanly convert to N2​ gas. Instead, they frequently form refractory nitrogen oxides (NOx)[3]. If the instrument's reduction furnace is depleted or inefficient, these NOx species will bypass the detector, leading to artificially low nitrogen recoveries.

  • Hygroscopicity: The presence of both methoxy ( −OCH3​ ) and hydroxyl ( −OH ) substituents makes the crystal lattice prone to absorbing atmospheric moisture. Even trace amounts of retained water will artificially inflate the Hydrogen and Oxygen percentages, causing the sample to fail the ±0.4% purity validation[2].

Benchmark Comparison of CHNS/O Platforms

To achieve the required accuracy, the choice of elemental analyzer and its underlying gas-handling technology is critical. Below is a comparison of three leading platforms based on their mechanisms for handling difficult heterocyclic matrices.

Table 1: Benchmark Performance Comparison of CHNS/O Analyzers
Analyzer PlatformCombustion / Separation TechNOx Reduction MechanismBest Use Case for C6​H8​N2​O2​
Thermo FlashEA 112 Dynamic Flash CombustionStandard Copper MatrixHigh-throughput pharmaceutical QC; robust handling of complex organic matrices[4].
VELP EMA 502 Flash Combustion + GCVcopper™ Active PowderOptimal for high-nitrogen heterocycles due to highly active NOx-to- N2​ reduction[5].
Analytik Jena multi EA 5100 Flame Sensor OptimizedHigh-temp CatalyticBest for highly volatile intermediates or samples requiring automated combustion optimization[3].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the analytical workflow must be designed as a self-validating system. Do not simply run the sample; the system must prove its own calibration state before and after the unknown is introduced.

Step-by-Step Methodology

Step 1: Sample Desiccation (Mitigating Hygroscopicity)

  • Action: Dry the 5-Amino-6-methoxypyridin-2-ol sample under high vacuum at 40°C for 24 hours.

  • Causality: Removes trace atmospheric water bound to the hydroxyl/methoxy groups, preventing false-positive inflation of H and O mass fractions.

Step 2: System Calibration & Baseline Validation

  • Action: Run three empty capsules (blanks) to establish the baseline detector noise. Next, run a structurally relevant standard (e.g., Sulfanilamide) to calculate the response factors (K-factors) for C, H, N, and O.

  • Self-Validation: The system is only considered "validated" for the analytical run if a subsequent standard run back-calculates to within ±0.15% of its theoretical values.

Step 3: Micro-Encapsulation

  • Action: Using a microbalance (0.1 µg resolution), weigh 2.0–4.0 mg of the desiccated sample[5].

  • Causality (Capsule Choice): Use Tin (Sn) capsules for CHN analysis. Tin acts as a catalyst; when dropped into the oxygen-rich furnace, it triggers an exothermic flash combustion (>1800°C), ensuring the complete destruction of the resilient pyridine ring. Conversely, use Silver (Ag) capsules for Oxygen analysis. Tin would oxidize and consume the oxygen you are trying to measure, whereas silver remains inert during pyrolysis.

Step 4: Combustion & Reduction

  • Action: For CHN, the sample is combusted at >1000°C. The resulting gas mixture ( CO2​ , H2​O , NOx ) is swept by a helium carrier gas into a reduction furnace packed with highly active copper (e.g., Vcopper™) at 650°C[5].

  • Causality: The copper matrix strips oxygen from the NOx species, quantitatively reducing them to measurable N2​ gas.

Step 5: Separation & Detection

  • Action: The gases pass through a Gas Chromatography (GC) column, eluting by retention time into a Thermal Conductivity Detector (TCD) for final quantification[5].

Quantitative Data: Theoretical Benchmarks

When interpreting the TCD output, the data must fall within the acceptable variance ranges outlined below to confirm the successful synthesis and purity of 5-Amino-6-methoxypyridin-2-ol.

Table 2: Theoretical Elemental Composition of 5-Amino-6-methoxypyridin-2-ol
ElementAtomic MassAtomsTotal Mass ( g/mol )Theoretical Mass FractionAcceptable Range (±0.4%)
Carbon (C) 12.011672.06651.42% 51.02% – 51.82%
Hydrogen (H) 1.00888.0645.75% 5.35% – 6.15%
Nitrogen (N) 14.007228.01419.99% 19.59% – 20.39%
Oxygen (O) 15.999231.99822.83% 22.43% – 23.23%
Calculated based on a total molecular weight of 140.142 g/mol .

Workflow Visualization

The following diagram maps the logical flow of the combustion and detection process, highlighting the critical transformation phases required for accurate pyridine analysis.

Workflow S1 Sample Prep (Desiccation & Weighing) S2 Flash Combustion (>1000°C in O2) S1->S2 Tin/Silver Capsule S3 NOx Reduction (Cu Furnace, 650°C) S2->S3 CO2, H2O, NOx, SO2 S4 Gas Separation (GC Column) S3->S4 CO2, H2O, N2 S5 TCD Detection (CHNO Quantification) S4->S5 Elution by Retention Time S6 Data Output (±0.4% Variance Check) S5->S6 Signal Integration

Fig 1: Step-by-step CHNS/O elemental analysis workflow for pyridine derivatives.

References

  • An International Study Evaluating Elemental Analysis Source: ACS Central Science (via NIH/PMC) URL:[Link]

  • CHNS Elemental Mastery: Elite Analysis Solutions Unleashed Source: Benchmark Lab URL:[Link]

  • CHNS-O determination in pharmaceutical products by flash combustion Source: VELP Scientifica URL:[Link]

  • Reliable Elemental Analysis for Nitrogen, Sulfur, and Chlorine in Biofuels Source: Analytik Jena URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-Amino-6-methoxypyridin-2-ol

As a Senior Application Scientist, I recognize that handling specialized pyridine derivatives requires more than simply reading a Safety Data Sheet (SDS). It demands a mechanistic understanding of the compound's physical...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized pyridine derivatives requires more than simply reading a Safety Data Sheet (SDS). It demands a mechanistic understanding of the compound's physical state and chemical reactivity. 5-Amino-6-methoxypyridin-2-ol (CAS: 1094935-67-7) is a highly valuable building block in drug discovery and chemical synthesis. However, its specific hazard profile and solid particulate nature require stringent, causality-driven operational controls to ensure laboratory safety and chemical integrity.

Chemical Profile & Hazard Causality

Before designing a handling protocol, we must analyze the inherent properties of the compound to understand why specific safety measures are necessary.

  • Physical Form: Solid[1].

  • Primary Hazard: H302 - Harmful if swallowed.

  • Precautionary Codes: P264, P270, P301+P312, P330, P501.

  • Storage Requirements: 2-8°C, keep in a dark place, sealed in a dry, inert atmosphere.

The Causality of Experimental Choices: The primary GHS classification for this compound is H302 (Harmful if swallowed). In a professional laboratory environment, direct ingestion is exceptionally rare. Instead, ingestion is typically a secondary exposure route resulting from poor hand hygiene (e.g., transferring chemical residue from contaminated gloves to bare hands) or the inhalation of aerosolized dust particles that are subsequently cleared by the respiratory mucociliary escalator and swallowed. Because 5-Amino-6-methoxypyridin-2-ol is a solid[1], dust generation during weighing and transfer is the primary vector for exposure.

Furthermore, the presence of both an amino group and a hydroxyl group on the pyridine ring makes this compound highly susceptible to oxidative degradation. This dictates that all handling and storage must occur under an inert atmosphere (such as argon or nitrogen) and at refrigerated temperatures (2-8°C) to maintain a 95%+ purity.

Personal Protective Equipment (PPE) Matrix

To systematically mitigate the risks of dust inhalation, dermal cross-contamination, and subsequent ingestion, the following PPE must be strictly utilized.

PPE CategorySpecificationMechanistic Rationale
Eye Protection ANSI Z87.1 tight-fitting safety gogglesPrevents corneal irritation from airborne solid particulates during dispensing.
Hand Protection Nitrile gloves (minimum 4 mil thickness)Provides a barrier against dermal transfer. Must be removed using the aseptic "glove-in-glove" technique to satisfy P264 (Wash hands thoroughly).
Body Protection Flame-retardant, fluid-resistant lab coatProtects street clothing from microscopic dust accumulation. Cuffs must overlap with gloves.
Respiratory N95/P100 particulate respiratorRequired only if handling outside a fume hood. Note: The primary engineering control should always be a certified chemical fume hood.

Standard Operating Procedure (SOP): Handling & Dispensing

Trustworthiness through self-validating systems: This protocol ensures that every action has a built-in verification step to prevent exposure.

Phase 1: Pre-Operational Setup

  • Environment Check: Ensure the chemical fume hood is operating with a face velocity of 80-100 feet per minute (fpm).

  • Atmosphere Prep: Purge your reaction vessel with an inert gas (Argon/Nitrogen) to prevent the oxidation of the amino-pyridine derivative.

  • PPE Donning: Equip the PPE outlined in the matrix above.

Phase 2: Dispensing and Weighing

  • Static Control: Use an anti-static weighing boat and a grounded micro-spatula. Causality: Static electricity causes fine solid powders to aerosolize, drastically increasing the risk of inhalation and secondary ingestion.

  • Transfer: Carefully weigh the required mass of 5-Amino-6-methoxypyridin-2-ol deep inside the fume hood. Keep the source container open for the absolute minimum time possible.

  • Sealing: Immediately reseal the source container, flush the headspace with inert gas, and return it to 2-8°C dark storage to prevent degradation.

Phase 3: Decontamination and Doffing

  • Surface Decontamination: Wipe down the analytical balance and fume hood surface with a damp paper towel (using water or an appropriate solvent) to capture any trace dust. Never dry sweep , as this aerosolizes the H302 solid.

  • Doffing: Remove gloves using the "glove-in-glove" method to ensure no chemical residue touches the skin.

  • Hygiene (P264 & P270 Compliance): Wash hands and forearms thoroughly with soap and water immediately after doffing. Do not eat, drink, or smoke in the vicinity.

Spill Management & P501 Disposal Plan

If a spill occurs, immediate action must focus on dust suppression rather than rapid cleanup.

  • Spill Protocol:

    • Cover the spill with a damp absorbent pad or wet paper towels to immediately suppress dust generation.

    • Carefully scoop the wet material into a designated, sealable hazardous waste container.

    • Wash the spill area thoroughly with soap and water.

  • Disposal (P501 Compliance):

    • All contaminated wipes, weighing boats, and residual chemical must be placed in a clearly labeled hazardous waste receptacle.

    • Dispose of contents in accordance with local, state, and federal environmental regulations. Never dispose of pyridine derivatives down the laboratory sink.

Operational Workflow Visualization

HandlingWorkflow Start Pre-Operational Setup (Fume Hood & Inert Gas) PPE Don PPE (Nitrile Gloves, Lab Coat, Goggles) Start->PPE Dispense Weighing & Dispensing (Minimize Dust) PPE->Dispense Reaction Chemical Processing (Inert Atmosphere) Dispense->Reaction Spill Spill Detected? Reaction->Spill Clean Wet-Wipe Protocol (Avoid Dust) Spill->Clean Yes Storage Return to Storage (2-8°C, Dark) Spill->Storage No Dispose Waste Disposal (P501 Compliance) Clean->Dispose Storage->Dispose Waste generated

Operational workflow for handling and disposing of 5-Amino-6-methoxypyridin-2-ol safely.

References

Sources

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